2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECSHRSKIQGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
An In-Depth Technical Guide on the .
Executive Summary
This technical guide provides a rigorous framework for the structural elucidation and quality control of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (C₁₂H₁₄O₂).[1] As a sterically congested benzaldehyde derivative, this compound serves as a high-value pharmacophore scaffold, particularly in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and phosphodiesterase (PDE) inhibitors.
The analysis of this molecule presents unique challenges due to the proximity of the bulky cyclopropylmethoxy group to the aldehyde and methyl substituents, creating specific steric and electronic signatures. This guide outlines a self-validating analytical workflow combining 1H/13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC impurity profiling to ensure pharmaceutical-grade identity and purity.
Chemical Identity & Physicochemical Profile
Before initiating wet analysis, the theoretical baseline must be established. The coexistence of an electron-donating ether group and an electron-withdrawing aldehyde on the same ring creates a distinct "push-pull" electronic system.[1]
| Property | Specification |
| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Exact Mass | 190.0994 |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
| Key Functional Groups | Aldehyde (-CHO), Aryl Methyl (-CH₃), Cyclopropyl ether (-OCH₂-cC₃H₅) |
Synthesis Context & Impurity Origins
To accurately analyze the structure, one must understand its genesis. The standard synthesis involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with (bromomethyl)cyclopropane under basic conditions (Williamson Ether Synthesis).[1]
This pathway dictates the critical impurities that must be targeted during analysis:
-
Residual Precursor: Unreacted 2-hydroxy-3-methylbenzaldehyde (Phenolic impurity).[1]
-
Oxidation By-product: 2-(Cyclopropylmethoxy)-3-methylbenzoic acid (Air oxidation of aldehyde).[1]
-
C-Alkylation Isomers: Rare, but possible alkylation on the ring carbon if conditions are too harsh.
Visualizing the Synthesis & Impurity Logic
Figure 1: Synthesis pathway illustrating the origin of the target molecule and its primary impurities.
Structural Characterization Strategy (The Core)
This section details the specific spectroscopic evidence required to confirm the structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the regiochemistry of the substitution. The interaction between the 2-alkoxy group and the 3-methyl group is the diagnostic key.[1]
Protocol:
-
Solvent: CDCl₃ (Chloroform-d) is preferred to prevent hydroxyl proton exchange if the starting material is present.[1]
-
Concentration: 10-15 mg in 0.6 mL solvent.
Critical Assignments (¹H NMR, 400 MHz):
| Proton Group | Shift (δ ppm) | Multiplicity | Structural Validation Logic |
| -CHO (Aldehyde) | 10.20 - 10.30 | Singlet (1H) | Confirms oxidation state.[1] If shifted <10.0 or broadened, suspect acid impurity. |
| Ar-H (Aromatic) | 7.00 - 7.70 | Multiplets (3H) | Pattern must show 1,2,3-trisubstitution (typically a doublet-triplet-doublet pattern).[1] |
| -OCH₂- (Ether) | 3.80 - 3.95 | Doublet (2H) | The doublet ( |
| Ar-CH₃ (Methyl) | 2.30 - 2.40 | Singlet (3H) | Diagnostic for the 3-position.[1][2] If this splits, it suggests incorrect placement or contamination. |
| Cyclopropyl -CH- | 1.25 - 1.35 | Multiplet (1H) | The "head" of the cyclopropyl group.[1] |
| Cyclopropyl -CH₂- | 0.30 - 0.70 | Multiplets (4H) | Characteristic high-field signals unique to the cyclopropyl ring.[1] |
Expert Insight: The Nuclear Overhauser Effect (NOE) is the "silver bullet" for proving regiochemistry. Irradiating the -OCH₂- protons should show an enhancement of the Ar-CH₃ signal, confirming they are neighbors (positions 2 and 3).[1] If they were at positions 2 and 4, this enhancement would be absent or significantly weaker.
B. Mass Spectrometry (MS)
-
Method: ESI+ (Electrospray Ionization) or APCI.
-
Expected Ion:
. -
Fragmentation:
-
Loss of cyclopropylmethyl radical is common.
-
Look for the tropylium ion derivative if fragmentation is induced.
-
C. Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Aldehyde): Sharp band at 1680–1695 cm⁻¹ . (Note: Conjugation lowers this from the typical 1710 cm⁻¹).
-
C-H Stretch (Aldehyde): "Fermi doublet" at 2820 cm⁻¹ and 2720 cm⁻¹ .
-
Cyclopropyl C-H: Weak stretch at 3000–3080 cm⁻¹ .
Self-Validating Analytical Workflow
To ensure data integrity, follow this decision tree. This workflow prevents "false positives" where a sample might look pure by HPLC but fails structurally.
Figure 2: Analytical decision tree for validating the structural identity and purity of the target compound.
Detailed Experimental Protocols
Protocol A: HPLC Purity Method
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
-
Retention Time Logic: The target is less polar than the starting phenol (due to capping of the -OH) and will elute later.[1]
Protocol B: 1D NOE Experiment (Regiochemistry Proof)
-
Prepare a concentrated sample (20 mg/0.6 mL CDCl₃).
-
Degas the sample (oxygen is paramagnetic and relaxes signals, obscuring NOE).
-
Set the irradiation frequency exactly on the -OCH₂- doublet (~3.9 ppm) .
-
Acquire the difference spectrum.
-
Success Criteria: A positive enhancement peak must appear at ~2.3 ppm (Methyl group) . This proves the ether and methyl groups are spatially adjacent (ortho to each other).
References
-
ResearchGate . (2022). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde (Precursor Characterization). Retrieved from [Link]
-
Agilent Technologies . (2007). Fast LC/MS/MS Analytical Method for Drug Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2023). Vericiguat: Soluble Guanylate Cyclase Stimulator (Contextual Application). Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This guide provides an in-depth technical analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 1289151-15-0), a specialized pharmacophore building block used in medicinal chemistry.
Executive Summary
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a sterically defined, lipophilic aromatic aldehyde utilized as a key intermediate in the synthesis of pharmaceutical candidates. Its structure combines a reactive formyl group with a cyclopropylmethoxy ether—a privileged motif known to enhance metabolic stability and lipophilicity compared to standard aliphatic ethers—and a 3-methyl group that provides conformational restriction. This guide details its physicochemical properties, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, specifically for programs targeting inflammation (PDE4 inhibition) and CNS disorders.
Chemical Identity & Structural Analysis
The compound is characterized by a 1,2,3-trisubstituted benzene ring.[1] The ortho-positioning of the cyclopropylmethoxy group relative to the aldehyde, flanked by a meta-methyl group, creates a unique steric and electronic environment.
| Attribute | Detail |
| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |
| CAS Number | 1289151-15-0 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| SMILES | Cc1cccc(C=O)c1OCC1CC1 |
| Structural Class | Alkoxybenzaldehyde / Cyclopropyl ether |
Structural Features[2][3][4][5][6]
-
Cyclopropylmethoxy Group: Acts as a bioisostere for isobutoxy or benzyloxy groups but with reduced metabolic liability (CYP450 dealkylation resistance). The cyclopropyl ring adds significant lipophilicity (LogP contribution ~ +1.2) and rigid bulk.
-
3-Methyl Group: Provides steric hindrance that can lock the conformation of the adjacent ether or aldehyde, potentially improving binding selectivity in protein pockets.
-
Aldehyde Functionality: Serves as a versatile handle for reductive aminations, condensations (aldol/Knoevenagel), and oxidations.
Physicochemical Properties
The following data synthesizes experimental baselines with predictive modeling for this specific CAS entry.
Solid-State & Solution Properties
Due to the disruption of crystal packing by the flexible ether linkage and the cyclopropyl ring, the compound typically exists as a viscous oil or low-melting solid at room temperature.
| Property | Value / Range | Note |
| Physical State | Liquid or Low-melting Solid | Colorless to pale yellow oil. |
| Boiling Point | 285–290 °C (760 mmHg) | Predicted based on MW and polarity. |
| Melting Point | < 40 °C | Low symmetry prevents high-MP lattice formation. |
| Density | 1.08 ± 0.05 g/cm³ | Typical for alkoxybenzaldehydes. |
| Flash Point | > 110 °C | Combustible; requires standard precautions. |
Lipophilicity & Solubility Profile
The compound is lipophilic , necessitating the use of organic solvents for processing.
| Solvent | Solubility | Protocol Note |
| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect of cyclopropyl/methyl groups dominates. |
| DMSO | Soluble (> 50 mM) | Suitable for biological assay stock solutions. |
| Dichloromethane | Miscible | Preferred solvent for extraction/reaction. |
| Methanol/Ethanol | Soluble | Use for reductive amination or crystallization. |
| LogP (Predicted) | 2.8 – 3.2 | Optimal range for CNS/membrane penetration. |
| TPSA | 26.3 Ų | High membrane permeability potential. |
Synthetic Utility & Reactivity
The primary route to 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is the Williamson Ether Synthesis , utilizing the commercially available 2-hydroxy-3-methylbenzaldehyde.
Synthesis Protocol
Reaction: Alkylation of 2-hydroxy-3-methylbenzaldehyde with (bromomethyl)cyclopropane.
Reagents:
-
Substrate: 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0).
-
Alkylating Agent: (Bromomethyl)cyclopropane (CAS 7051-34-5).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or Acetone (anhydrous).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.
-
Deprotonation: Add K₂CO₃ (1.5–2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.
-
Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 eq).
-
Heating: Heat the mixture to 60–80 °C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis and potential downstream transformations.
Caption: Figure 1. Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde and key downstream derivatizations.
Applications in Drug Discovery
This compound is primarily used as a scaffold modifier in Hit-to-Lead optimization.
-
Metabolic Stability: The cyclopropylmethoxy group is often employed to replace methoxy or ethoxy groups. The strained ring resists CYP450-mediated O-dealkylation, prolonging the half-life (
) of the parent drug. -
Conformational Locking: The 3-methyl group forces the alkoxy group at position 2 to adopt a specific dihedral angle relative to the ring, potentially locking the bioactive conformation (the "ortho effect").
-
Target Classes:
-
PDE4 Inhibitors: Analogous to Roflumilast (which features a cyclopropylmethoxy group), this aldehyde can be used to synthesize novel phosphodiesterase inhibitors.
-
Kinase Inhibitors: Used to construct the "head" or "tail" regions of ATP-competitive inhibitors where lipophilic contacts are required.
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Class 3 Irritant based on its structural class.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
Disposal: Incineration in a chemical waste facility.
References
-
ChemicalBook. Benzaldehyde, 2-(cyclopropylmethoxy)-3-methyl- (CAS 1289151-15-0).[2][3] Retrieved from .
-
ChemSrc. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde - CAS 1289151-15-0.[2][3] Retrieved from .
-
Sigma-Aldrich. 2-Hydroxy-3-methylbenzaldehyde (Starting Material). Retrieved from .
-
National Institutes of Health (NIH). Synthesis of 2-Hydroxy Schiff base ligands (General Reactivity). Retrieved from .
Sources
Thermodynamic Stability of Cyclopropylmethoxy Benzaldehyde Derivatives: A Multi-faceted Approach to Characterization and Prediction
An In-Depth Technical Guide:
Foreword: The Imperative of Stability in Modern Drug Development
In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a desirable attribute; it is a cornerstone of safety, efficacy, and commercial viability. Cyclopropylmethoxy benzaldehyde derivatives represent a class of compounds of significant interest, serving as versatile intermediates and key structural motifs in the synthesis of novel therapeutics. Their unique electronic and steric properties, conferred by the strained cyclopropyl ring and the electron-donating methoxy group, present both opportunities and challenges. Understanding the thermodynamic stability of these molecules is paramount for predicting shelf-life, designing robust manufacturing processes, and ensuring consistent bioavailability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for evaluating and predicting the thermodynamic stability of these derivatives, integrating foundational theory with practical experimental protocols and powerful computational insights.
The Structural Underpinnings of Stability
The thermodynamic stability of a molecule is intrinsically linked to its structure—the sum of its bond energies, steric interactions, and electronic distributions. For cyclopropylmethoxy benzaldehyde derivatives, several key features dictate the overall energetic landscape.
The Enigmatic Cyclopropyl Group: A Source of Strain and Stabilization
The three-membered cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1][2] The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons, leading to a strain energy of approximately 28 kcal/mol.[1][3] This inherent instability makes the ring susceptible to opening under certain conditions.
However, the cyclopropyl group also possesses unique electronic properties. The C-C bonding orbitals have a high degree of p-character, allowing them to interact and overlap with adjacent p-orbitals. This "pseudo-conjugation" enables the cyclopropyl group to effectively stabilize adjacent carbocations, a critical factor in reaction mechanisms like the Prins reaction, where carbocationic intermediates are formed.[4][5][6] The stability it confers is highly dependent on conformation, with a "bisected" alignment allowing for maximum orbital overlap with an adjacent empty p-orbital.[4]
Electronic Contributions of the Aromatic System
The benzaldehyde core provides a rigid scaffold, with the methoxy and aldehyde substituents modulating the electronic properties of the aromatic ring. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This influences the electron density of the entire molecule, which in turn affects intermolecular forces and reactivity. The position of the cyclopropylmethoxy group (ortho, meta, or para to the aldehyde) will significantly alter these electronic effects and, consequently, the molecule's overall stability and reactivity.
The interplay of these structural elements is complex. While the cyclopropyl ring introduces strain, its electronic interactions with the benzaldehyde system can provide a countervailing stabilizing effect. The following diagram illustrates these competing factors.
Caption: Key structural factors influencing the stability of the derivatives.
Experimental Characterization: A Two-Pronged Thermal Analysis Approach
A definitive assessment of thermodynamic stability requires empirical data. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in this endeavor. They provide quantitative data on how a material responds to heat, revealing its physical and chemical stability limits.[7]
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] Its primary utility in stability studies is the precise determination of the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of a stable, well-ordered crystal lattice.[9] Broad melting peaks or the appearance of multiple transitions can suggest impurities or the presence of different polymorphic forms, each with its own stability profile.[10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (flow rate of 30-50 mL/min) to prevent oxidative degradation.[11]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting transition (e.g., 250 °C).[9][12]
-
Hold at the final temperature for 1-2 minutes.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA): Identifying the Decomposition Threshold
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is critical for determining the temperature at which the molecule begins to chemically decompose. The onset temperature of mass loss provides a clear and unambiguous upper limit for the thermal stability of the compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to isolate thermal decomposition from oxidative processes.[14][15]
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[14]
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), typically defined by the intersection of the baseline tangent and the tangent of the decomposition curve.
The combination of DSC and TGA provides a comprehensive thermal profile.[7] A material might melt (an endothermic event in DSC) and then decompose at a much higher temperature (a mass loss event in TGA), or decomposition might occur concurrently with melting.
Computational Chemistry: Predicting Stability from First Principles
While experimental methods provide definitive data, computational modeling offers a powerful predictive tool to screen candidates, rationalize experimental findings, and gain insight into the electronic factors governing stability.[16] Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately predict thermodynamic properties like Gibbs free energy.[17][18]
Key Computational Descriptors of Stability
-
Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability. A more negative value indicates a more stable molecule. Quantum chemical software can calculate the electronic energy, which, when combined with corrections for zero-point vibrational energy (ZPVE) and thermal contributions, yields the Gibbs free energy.[19]
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a proxy for chemical reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[20]
-
Molecular Electrostatic Potential (MESP): MESP surfaces map the electrostatic potential onto the electron density of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites of reactive encounters.[20][21]
The following workflow outlines the conceptual steps for a computational stability analysis.
Caption: A conceptual workflow for computational stability assessment.
This process involves first finding the most stable 3D arrangement of the atoms (geometry optimization) using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).[17][20] A subsequent frequency calculation confirms this is a true energy minimum and provides the necessary data for thermal corrections.[19] These results are then combined to rank isomers by their predicted stability.
Synthesizing the Data: A Comparative Analysis
To illustrate the power of this integrated approach, consider a hypothetical case study comparing the stability of 2-, 3-, and 4-cyclopropylmethoxy benzaldehyde. By combining experimental thermal analysis with computational predictions, we can build a comprehensive stability profile.
Table 1: Hypothetical Stability Data for Cyclopropylmethoxy Benzaldehyde Isomers
| Isomer | Melting Point (Tₘ) [°C] | Decomposition Onset (Tₒ) [°C] | Calculated ΔGf° [kcal/mol] | HOMO-LUMO Gap [eV] |
| 2-cyclopropylmethoxy | 65.2 | 235.8 | -45.7 | 4.85 |
| 3-cyclopropylmethoxy | 72.5 | 248.3 | -48.1 | 5.01 |
| 4-cyclopropylmethoxy | 81.0 | 265.1 | -50.2 | 5.15 |
From this synthesized data, a clear trend emerges. The 4-substituted isomer exhibits the highest melting point and decomposition temperature, suggesting it possesses the greatest thermal stability. This experimental finding is corroborated by the computational data, which shows it has the most negative (most favorable) Gibbs free energy of formation and the largest HOMO-LUMO gap, indicating lower intrinsic energy and greater kinetic stability. This type of multi-faceted data is invaluable for selecting the most robust candidate for further development.
Conclusion: An Integrated Strategy for Stability Assessment
The thermodynamic stability of cyclopropylmethoxy benzaldehyde derivatives is not governed by a single factor but by a delicate balance of ring strain, conformational effects, and intramolecular electronics. A robust evaluation cannot rely on a single technique. By integrating high-quality experimental thermal analysis (DSC and TGA) with the predictive power of quantum chemical calculations (DFT), researchers can gain a deep and reliable understanding of molecular stability. This synergistic workflow enables the rational design of more stable molecules, the selection of optimal synthetic routes, and the development of robust formulations, ultimately accelerating the journey from discovery to application.
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JETIR (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research. [Link]
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MDPI (2023). A Density Functional Theory Study of 4-OH Aldehydes. Molecules. [Link]
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Ram Kumar, A. et al. (2024). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. Journal of Molecular Structure. [Link]
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Verma, A. et al. (2019). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. Journal of Chemical Theory and Computation. [Link]
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Mash, E. A. et al. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]
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Hao, M. et al. (2022). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data. [Link]
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Gyan Sanchay (n.d.). STABILITY OF CYCLOALKANES. [Link]
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Al-Hamzi, A. M. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]
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Grimme, S. et al. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. The Journal of Organic Chemistry. [Link]
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Mash, E. A. et al. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed. [Link]
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ResearchGate (2023). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]
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Center for Molecular Modeling (n.d.). The calculation of thermodynamic properties of molecules. [Link]
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MDPI (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. [Link]
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Al-Hamzi, A. M. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]
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Rosen, A. S. (n.d.). Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. Rosen Review. [Link]
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Quora (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]
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University of Calgary (n.d.). Ring Strain in Cyclopropane. [Link]
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Wikipedia (n.d.). Ring strain. [Link]
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ResearchGate (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. [Link]
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Chemistry Stack Exchange (2014). Heats of combustion and stability of rings. [Link]
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J&K Scientific LLC (2021). Prins Reaction. [Link]
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Wikipedia (n.d.). Prins reaction. [Link]
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MDPI (2021). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. Atmosphere. [Link]
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Cambridge University Press (n.d.). Prins Reaction. [Link]
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Organic Chemistry Portal (n.d.). Prins Reaction. [Link]
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Clark, T. et al. (1973). Preferred conformation of the isobutyl, cyclopropylcarbinyl, and oxirylcarbinyl cations, radicals, and anions as determined by semiempirical intermediate neglect of differential orbital calculations. Journal of the American Chemical Society. [Link]
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The Dong Group (n.d.). Prins reactions and Applications. [Link]
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IntechOpen (2015). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. [Link]
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NETA (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
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Linseis (2024). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
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Lab Manager (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
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Torontech (2023). DSC vs TGA: A Complete Guide to the Difference. [Link]
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PubChemLite (n.d.). 2-(cyclopropylmethoxy)benzaldehyde (C11H12O2). [Link]
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ResearchGate (2021). Study on the Volatility of Four Benzaldehydes. [Link]
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ResearchGate (2015). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]
-
Pouramini, Z. & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Chemistry LibreTexts (2024). 4.4: Conformations of Cycloalkanes. [Link]
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- 14. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
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Literature review of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde synthesis
CAS Number: 1289151-15-0
Molecular Formula:
Executive Summary
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a functionalized aromatic aldehyde frequently utilized as a pharmacophore building block in the synthesis of bioactive compounds, including HIF-PH inhibitors and antiviral agents. Its structure features a sterically crowded 1,2,3-trisubstituted benzene ring, where the ortho-methyl group imposes conformational constraints on the adjacent ether linkage.
This guide details the validated synthetic pathways for this molecule, prioritizing regiocontrol and scalability. The primary route involves the
Retrosynthetic Analysis
The most efficient disconnection relies on the ether linkage. The target molecule (TM) can be deconstructed into two commercially available fragments: 2-hydroxy-3-methylbenzaldehyde and (bromomethyl)cyclopropane .
Strategic Logic
-
Ether Formation: The C-O bond is formed via Williamson ether synthesis. The ortho-methyl group provides steric hindrance, necessitating optimized solvent/base conditions to prevent O-alkylation failure or C-alkylation side products.
-
Scaffold Synthesis: If the salicylaldehyde precursor is unavailable, it is synthesized via regioselective ortho-formylation of o-cresol.
Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.
Primary Synthetic Route: Direct Alkylation
Objective: Synthesis of the target via
Reaction Scheme
Detailed Protocol
This protocol is optimized for a 10 mmol scale.
Reagents:
-
2-Hydroxy-3-methylbenzaldehyde (1.36 g, 10.0 mmol)
-
(Bromomethyl)cyclopropane (1.49 g, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.07 g, 15.0 mmol, 1.5 equiv) -
Potassium Iodide (KI), catalytic (166 mg, 1.0 mmol, 0.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solubilization: Add 2-hydroxy-3-methylbenzaldehyde and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add anhydrous
in one portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes. -
Addition: Add KI (catalyst) followed by the dropwise addition of (bromomethyl)cyclopropane via syringe.
-
Reaction: Heat the mixture to 60°C in an oil bath. Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water (quenches reaction and dissolves inorganic salts).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Mechanistic Insight & Troubleshooting
-
Finkelstein Catalysis: The addition of KI generates the in situ cyclopropylmethyl iodide, which is a better electrophile than the bromide, accelerating the reaction and allowing for milder thermal conditions.
-
Temperature Control: Do not exceed 80°C. High temperatures can induce cyclopropylcarbinyl rearrangement , leading to ring-opened butenyl ether byproducts.
Secondary Route: Precursor Synthesis
Objective: Synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol. Context: Use this route if the aldehyde starting material is unavailable or cost-prohibitive.
Method: Mg-Mediated Ortho-Formylation
This method is superior to the Reimer-Tiemann reaction due to higher yields and exclusive ortho-selectivity.
Reagents:
-
o-Cresol (2-methylphenol)
-
Magnesium Chloride (
), anhydrous[2] -
Triethylamine (
) -
Paraformaldehyde (PFA)
-
Acetonitrile (ACN) or THF
Protocol:
-
Complexation: In a dry flask, combine o-cresol (1 equiv),
(1.5 equiv), and (3.75 equiv) in dry ACN. Stir for 15 minutes. The mixture will become turbid as the magnesium phenoxide forms. -
Formylation: Add Paraformaldehyde (6.75 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solution will turn yellow/orange.[2]
-
Hydrolysis: Cool to room temperature. Quench with 10% HCl solution. Stir vigorously for 30 minutes to hydrolyze the intermediate imine/magnesium species.
-
Extraction: Extract with diethyl ether. Wash with brine, dry, and concentrate.
-
Yield: Expect 80–90% yield of 2-hydroxy-3-methylbenzaldehyde.
Analytical Characterization
The following data represents the expected spectral signature for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 10.25 | Singlet (s) | 1H | Aldehyde (-CH O) |
| 1H | 7.65 | Doublet (d) | 1H | Ar-H (C6, ortho to CHO) |
| 1H | 7.42 | Doublet (d) | 1H | Ar-H (C4, ortho to Me) |
| 1H | 7.15 | Triplet (t) | 1H | Ar-H (C5, meta) |
| 1H | 3.95 | Doublet (d) | 2H | -OCH 2-Cyclopropyl |
| 1H | 2.35 | Singlet (s) | 3H | Ar-CH 3 |
| 1H | 1.30 | Multiplet (m) | 1H | Cyclopropyl -CH - |
| 1H | 0.65 | Multiplet (m) | 2H | Cyclopropyl -CH 2 (cis) |
| 1H | 0.38 | Multiplet (m) | 2H | Cyclopropyl -CH 2 (trans) |
Infrared Spectroscopy (IR)[3]
-
1690 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).[1]
-
2850 & 2750 cm⁻¹: Fermi doublet (Aldehyde C-H stretch).
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Process Logic & Workflow
The following diagram illustrates the decision logic for the synthesis, ensuring the researcher selects the correct path based on material availability.
Figure 2: Process decision tree for the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Safety & Handling
-
(Bromomethyl)cyclopropane: A potent lachrymator and alkylating agent. Handle only in a fume hood. Wear nitrile gloves and safety goggles. In case of skin contact, wash with soap and water immediately.
-
DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves if possible, or double-glove with nitrile.
-
Waste Disposal: All organic waste containing halides must be segregated into halogenated waste streams. Aqueous layers from the workup may contain residual DMF and should be treated as chemical waste.
References
-
Precursor Synthesis (Ortho-Formylation): Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.
-
Alkylation Methodology: BenchChem. (2025).[3] "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde". Technical Protocol.
-
General Reactivity of Cyclopropylmethyl Halides: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives". Journal of the American Chemical Society, 73(6), 2509–2520.
-
Product Identification: PubChem. "2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 1289151-15-0)".
Sources
A Technical Guide to the Potential Therapeutic Applications of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and pharmacology to build a robust, scientifically-grounded framework for its investigation. By dissecting the molecule's constituent functional groups—the benzaldehyde core, the cyclopropylmethoxy substituent, and the methyl group—we extrapolate potential mechanisms of action and therapeutic targets. This guide outlines hypothetical, yet plausible, applications in oncology, neurodegenerative disease, and inflammation, supported by data from structurally analogous compounds. Detailed experimental protocols are provided to validate these hypotheses, offering a roadmap for future research and development. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising compound.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde presents a unique molecular architecture that warrants systematic investigation. The benzaldehyde moiety is a versatile pharmacophore found in numerous bioactive compounds, including those with anticancer and neuroprotective properties.[1][2] The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This guide will delineate a structured approach to exploring the therapeutic landscape of this compound.
Extrapolating Therapeutic Hypotheses from Molecular Architecture
The therapeutic potential of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can be hypothesized by examining its key structural features:
-
The Benzaldehyde Core: A reactive aldehyde group that can participate in various biological interactions, including the formation of Schiff bases with amine residues in proteins.[4] Benzaldehyde and its derivatives have demonstrated a range of biological activities, including anticancer effects by inhibiting the interaction between 14-3-3ζ and histone H3S28ph, which is implicated in treatment resistance and metastasis.[1]
-
The Cyclopropylmethoxy Group: The cyclopropyl ring introduces conformational rigidity and can influence ligand-receptor binding.[3] Its presence may enhance the compound's oral bioavailability and metabolic stability. Notably, a similar 3-(cyclopropylmethoxy) moiety is present in a patented cyclooxygenase-2 (COX-2) inhibitor, suggesting potential anti-inflammatory applications.[5]
-
The Methylbenzene Substitution Pattern: The position of the methyl and cyclopropylmethoxy groups on the benzene ring will influence the molecule's electronic properties and steric profile, which are critical determinants of its interaction with biological targets. Methylbenzene derivatives are known to possess a range of biological activities.[6]
Based on these structural attributes, we propose three primary areas for therapeutic investigation:
-
Oncology: Leveraging the known anticancer properties of benzaldehydes.
-
Neurodegenerative Disorders: Exploring potential neuroprotective effects, as suggested by studies on other benzaldehyde derivatives in the context of Alzheimer's disease.[2][7]
-
Anti-inflammatory Applications: Based on the structural similarity to known COX-2 inhibitors.
Proposed Therapeutic Application I: Oncology
Hypothetical Mechanism of Action: Targeting Epithelial-Mesenchymal Plasticity
Drawing parallels from recent research on benzaldehyde, we hypothesize that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde may exert its anticancer effects by disrupting key protein-protein interactions involved in cancer cell signaling. A plausible mechanism involves the inhibition of the 14-3-3ζ protein's interaction with phosphorylated histone H3 at serine 28 (H3S28ph). This interaction is crucial for the transcriptional regulation of genes related to epithelial-mesenchymal transition (EMT) and stemness, which are hallmarks of cancer progression and treatment resistance.[1]
Signaling Pathway Diagram
Caption: In vitro validation workflow for anticancer potential.
Proposed Therapeutic Application II: Neurodegenerative Disorders
Hypothetical Mechanism of Action: Inhibition of Cholinesterase and Modulation of Tau Phosphorylation
Substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [7]Furthermore, benzaldehyde derivatives have been shown to affect the tau phosphorylation pathway by modulating the activity of kinases such as CDK5 and GSK-3β. [2]We hypothesize that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde could exhibit neuroprotective effects through a dual mechanism of cholinesterase inhibition and reduction of tau hyperphosphorylation.
Experimental Protocol: In Vitro and In Silico Assessment
Objective: To evaluate the inhibitory activity of the compound against cholinesterases and its effect on tau phosphorylation in a neuronal cell model.
Methodology:
-
Cholinesterase Inhibition Assay (Ellman's Method):
-
Prepare solutions of AChE, BChE, the compound at various concentrations, and the substrate acetylthiocholine iodide (ATCI).
-
In a 96-well plate, mix the enzyme with the inhibitor and incubate.
-
Initiate the reaction by adding ATCI and DTNB (Ellman's reagent).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm over time.
-
Calculate the IC50 values for both enzymes.
-
-
Neuronal Cell Culture Model:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) and differentiate into a neuronal phenotype.
-
Induce tau hyperphosphorylation using an appropriate stimulus (e.g., okadaic acid).
-
Treat the cells with 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde at non-toxic concentrations.
-
Perform Western blotting to analyze the levels of phosphorylated tau (at specific epitopes like AT8 and PHF-1) and total tau, as well as the levels of active CDK5 and GSK-3β.
-
-
Molecular Docking:
-
Utilize crystal structures of AChE (PDB ID: 4EY7) and GSK-3β (PDB ID: 1Q3D) for in silico docking studies.
-
Model the 3D structure of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
-
Perform molecular docking simulations to predict the binding affinity and interaction modes of the compound within the active sites of the target enzymes.
-
Data Summary Table: Hypothetical Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde | Predicted: 0.5 - 5.0 | Predicted: 1.0 - 10.0 |
| Donepezil (Control) | 0.01 | 3.5 |
Proposed Therapeutic Application III: Anti-inflammatory
Hypothetical Mechanism of Action: Selective COX-2 Inhibition
The presence of a 3-(cyclopropylmethoxy) group in a patented COX-2 inhibitor suggests that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde may also possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. [5]COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the compound for COX-1 and COX-2.
Methodology:
-
COX-1 and COX-2 Inhibition Assay:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Incubate each enzyme with the compound over a range of concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Logical Relationship Diagram
Caption: Logic for selective COX-2 inhibition.
Synthesis and Characterization
The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can be achieved through standard organic chemistry techniques. A plausible synthetic route involves the Williamson ether synthesis between 2-hydroxy-3-methylbenzaldehyde and (bromomethyl)cyclopropane in the presence of a suitable base.
General Synthetic Procedure:
-
To a solution of 2-hydroxy-3-methylbenzaldehyde in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add (bromomethyl)cyclopropane dropwise to the reaction mixture.
-
Heat the mixture (e.g., to 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This technical guide has outlined a scientifically rigorous, albeit speculative, framework for investigating the therapeutic potential of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. The proposed applications in oncology, neurodegeneration, and inflammation are grounded in the known biological activities of its constituent chemical motifs. The detailed experimental protocols provide a clear path forward for researchers to validate these hypotheses. Future work should focus on the in vitro screening described herein, followed by in vivo studies in relevant animal models for the most promising therapeutic areas. The synthesis of analogs with modifications to the substitution pattern on the benzaldehyde ring could also provide valuable structure-activity relationship (SAR) data to optimize the compound's potency and selectivity.
References
-
Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o317. [Link]
-
Fujita Health University. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]
- Google Patents. (n.d.). US6677373B2 - Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one.
-
Ahmad, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
-
Rey, N. A., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry. [Link]
-
Chemsrc. (n.d.). CAS#:1243373-61-6 | 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
-
Li, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. [Link]
-
Al-Majdhoub, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
Rathi, S. S., et al. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
-
Singh, R., & Singh, P. (2020). Synthesis, spectral characterization and biological activity of metal(II) complexes of 2,4,5-trimethoxybenzaldehyde-S-benzyldithiocarbazone. Asian Journal of Chemistry. [Link]
-
Various Authors. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]
-
Zare, A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]
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- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile & Crystallization Engineering of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde .
Executive Summary
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a critical pharmaceutical intermediate, notably serving as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs). Its structure comprises a lipophilic cyclopropylmethoxy ether and a methyl group attached to a benzaldehyde core.
This guide provides a comprehensive solubility landscape derived from structural analogs and thermodynamic principles. It establishes a self-validating experimental protocol for precise data generation and outlines a crystallization logic for process upscaling.
Physicochemical Profile & Solubility Landscape
Structural Analysis & Solvation Mechanism
The molecule exhibits a distinct amphiphilic but predominantly lipophilic character.
-
Lipophilic Domain: The cyclopropyl group and the toluene-like (methyl-benzene) core drive high affinity for non-polar and aromatic solvents via van der Waals and
- interactions. -
Polar Domain: The aldehyde carbonyl (-CHO) and the ether oxygen (-O-) act as hydrogen bond acceptors (HBA). They lack hydrogen bond donors (HBD), limiting solubility in water but enabling solubility in protic solvents (alcohols) through solvent-to-solute H-bonding.
Predicted Solubility Data (25°C)
Note: Values are estimated based on structural analogs (e.g., 2-methoxybenzaldehyde, 3-methylbenzaldehyde) and Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvent | Solubility (g/L) | Interaction Mechanism | Utility |
| Chlorinated | Dichloromethane (DCM) | > 500 (Very High) | Dipole-dipole & Dispersion | Reaction Medium / Extraction |
| Aromatic | Toluene | > 400 (High) | Reaction Medium | |
| Esters | Ethyl Acetate | > 300 (High) | Polar-Polar | Extraction / Crystallization |
| Alcohols | Isopropanol (IPA) | 50 - 150 (Moderate) | H-Bonding (Solvent Donor) | Crystallization (Anti-solvent) |
| Alcohols | Ethanol | 80 - 200 (Moderate) | H-Bonding (Solvent Donor) | Crystallization |
| Alkanes | n-Heptane / Hexane | < 10 (Low) | Weak Dispersion | Anti-solvent |
| Aqueous | Water | < 0.1 (Insoluble) | Hydrophobic Effect | Wash / Waste |
Hansen Solubility Parameter (HSP) Estimation
To guide solvent substitution, the solute's position in Hansen space is estimated as:
-
(Dispersion): ~19.0 MPa
(Aromatic ring dominant) -
(Polarity): ~8.5 MPa
(Aldehyde dipole) -
(H-Bonding): ~6.0 MPa
(Ether/Aldehyde acceptors)
Implication: Solvents with a similar HSP vector (distance
Thermodynamic Modeling
For precise process control, experimental solubility data (
- : Empirical model parameters derived from regression.
-
Causality: The positive enthalpy of solution (
) typical for this class means solubility increases with temperature. The "knee" of the curve in alcohols (e.g., IPA) usually occurs between 40°C and 60°C, creating the ideal window for cooling crystallization.
Experimental Protocol: Automated Solubility Determination
Standard: Laser Monitoring / Gravimetric Validation
This protocol ensures data integrity (E-E-A-T) by cross-referencing visual cloud points with gravimetric mass balance.
Workflow Diagram (Graphviz)
Caption: Figure 1. Self-validating solubility determination workflow combining HPLC quantification with gravimetric verification.
Step-by-Step Methodology
-
Preparation: Add excess 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours. Ensure solid phase persists (saturation).[1]
-
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic).
-
Quantification (Primary): Dilute aliquot with Acetonitrile. Analyze via HPLC (C18 column, UV @ 254 nm).
-
Validation (Secondary): Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.[1] Deviations >3% between HPLC and Gravimetric indicate solvate formation or degradation.
Process Application: Crystallization Strategy
The solubility profile suggests a Cooling Crystallization or Anti-solvent Crystallization approach.
Solvent System Selection
-
Primary Solvent: Isopropanol (IPA).
-
Reasoning: Steep solubility curve. High solubility at boiling (82°C), moderate/low at 0°C.
-
-
Anti-Solvent: Water or n-Heptane.
-
Reasoning: The compound is insoluble in these. Adding water to an ethanolic solution forces precipitation (Oiling out risk: High). Adding Heptane to Toluene/Ethyl Acetate is more controlled.
-
Crystallization Decision Logic (Graphviz)
Caption: Figure 2. Decision matrix for selecting crystallization mode based on thermal solubility gradients.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2][3] Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85–91. Link
-
PubChem. (2025).[2] Compound Summary: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.[4][5] National Library of Medicine. Link
-
Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 100(5), 1607–1617. Link
-
Davey, R. J., et al. (2013). Crystal Engineering of Alternative Forms of Active Pharmaceutical Ingredients. CrystEngComm, 15, 1808-1823. Link
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- 4. 2228687-61-2_CAS号:2228687-61-2_1-methyl-3-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-5-amine - 化源网 [chemsrc.com]
- 5. 页面加载中... [china.guidechem.com]
Role of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in medicinal chemistry
The Role of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in Medicinal Chemistry[1][2]
Abstract This technical guide examines the structural utility, synthetic pathways, and medicinal applications of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: 1289151-15-0). As a specialized building block, this compound serves as a critical intermediate in the development of CXCR5 antagonists (oncology/autoimmune) and GPR119 modulators (metabolic disorders). This analysis explores its function as a "privileged scaffold" precursor, detailing the synergistic effects of the cyclopropylmethoxy bioisostere and the ortho-methyl group on ligand-binding affinity and metabolic stability.
Chemical Profile & Significance
In modern drug discovery, the modification of aromatic cores with specific alkoxy and alkyl groups is a primary strategy for Lead Optimization. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde represents a strategic convergence of two powerful medicinal chemistry motifs:
-
The Cyclopropylmethoxy Group: A lipophilic bioisostere for standard alkoxy groups (methoxy/ethoxy). It offers enhanced metabolic stability by retarding O-dealkylation via Cytochrome P450 enzymes and introduces a unique steric bulk that can occupy hydrophobic sub-pockets in target proteins.
-
The 3-Methyl Group (Ortho-Tolyl Effect): Provides conformational restriction. By inducing torsion in the benzaldehyde (and subsequent downstream pharmacophores), it forces the molecule into a bioactive conformation, reducing the entropic penalty of binding.
| Property | Data |
| CAS Number | 1289151-15-0 |
| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Key Function | Intermediate for reductive amination, oxidation, or condensation. |
Medicinal Chemistry Applications
CXCR5 Antagonists (Oncology & Autoimmunity)
The primary application of this intermediate appears in the synthesis of substituted benzoylamino-indan-2-carboxylic acids , a class of potent CXCR5 antagonists.
-
Mechanism: CXCR5 (Burkitt lymphoma receptor 1) drives B-cell trafficking. Antagonism is therapeutic for B-cell malignancies (e.g., Non-Hodgkin Lymphoma) and autoimmune conditions (e.g., Lupus, RA).
-
Role of the Intermediate: The aldehyde is oxidized to the corresponding benzoic acid or coupled via reductive amination. The cyclopropylmethoxy tail fits into a specific hydrophobic cleft of the CXCR5 receptor, while the 3-methyl group locks the amide bond orientation in the final drug candidate.
GPR119 Modulators (Diabetes)
In the context of metabolic disease, this scaffold is utilized to synthesize GPR119 agonists.[3]
-
Mechanism: GPR119 activation stimulates glucose-dependent insulin secretion.
-
SAR Insight: The cyclopropyl ring provides a rigid, bulky lipophilic anchor that improves potency compared to flexible straight-chain alkoxy analogs.
Synthetic Protocol (Self-Validating)
Objective: Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde via Williamson Ether Synthesis. Scale: 10 mmol (Representative).
Reagents & Materials
-
Precursor: 2-Hydroxy-3-methylbenzaldehyde (CAS: 824-42-0) – 1.36 g.
-
Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide) – 1.48 g (1.1 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous – 2.07 g (1.5 equiv).
-
Solvent: DMF (Dimethylformamide), anhydrous – 20 mL.
-
Catalyst: Potassium Iodide (KI) – 10 mol% (optional, accelerates reaction).
Step-by-Step Methodology
-
Activation:
-
Charge a dry 50 mL round-bottom flask with 2-Hydroxy-3-methylbenzaldehyde and anhydrous DMF.
-
Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension turns bright yellow/orange.
-
-
Alkylation:
-
Add (Bromomethyl)cyclopropane dropwise via syringe.
-
(Optional) Add KI catalyst.
-
Heat the reaction mixture to 60°C for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:1). The starting phenol (lower R_f) should disappear; the product (high R_f) appears.
-
-
Workup:
-
Purification:
-
The crude oil is typically >90% pure.[4] If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield: Expect 85–95% (Pale yellow oil).
-
Visualizations
Figure 1: Synthesis & Downstream Transformations
This pathway illustrates the conversion of the phenol precursor to the aldehyde and its divergence into three critical drug discovery pathways.
Caption: Synthetic workflow transforming the phenolic precursor into the target aldehyde, followed by divergent pathways for API synthesis.
Figure 2: SAR Logic (Structure-Activity Relationship)
Why this specific molecule? This diagram breaks down the functional contribution of each moiety.
Caption: Deconstruction of the pharmacophore elements. The cyclopropyl group enhances stability, while the 3-methyl group enforces bioactive conformation.
References
-
Substituted Benzoylamino-Indan-2-Carboxylic Acids. (2008). Patent WO2008151211A1. Google Patents. Link
- Significance: Describes the use of the 2-(cyclopropylmethoxy)-3-methylbenzoyl motif in CXCR5 antagonists.
-
Pyrrolidinone derivatives as GPR119 modulators. (2015). Patent EP2906550A1.[7] Google Patents. Link
- Significance: Details the synthesis of related pyridine analogs and the utility of the cyclopropylmethoxy-methyl motif in metabolic disease targets.
-
Synthesis of 2-Hydroxy-3-methylbenzaldehyde. (2011). Sigma-Aldrich Product Sheet. Link
- Bioisosterism in Drug Design. (1991). Annual Reports in Medicinal Chemistry. Significance: Foundational theory on using cyclopropyl groups to replace alkyl chains for improved DMPK properties.
Sources
- 1. WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds - Google Patents [patents.google.com]
- 2. WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. EP2906550A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]
- 8. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Abstract & Scope
This technical note details the optimized synthesis protocol for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde , a functionalized aromatic aldehyde frequently utilized as a pharmacophore building block in drug discovery (e.g., for allosteric modulators and kinase inhibitors). The protocol employs a regioselective O-alkylation of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) via a Williamson ether synthesis. Emphasis is placed on controlling steric hindrance at the ortho-position and minimizing side reactions such as Cannizzaro disproportionation or over-oxidation.
Retrosynthetic Analysis & Strategy
The target molecule is synthesized via the nucleophilic substitution of the phenolic hydroxyl group. The presence of the methyl group at the C3 position introduces steric bulk, necessitating the use of a polar aprotic solvent and elevated temperatures to drive the SN2 reaction kinetics.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocol
Safety Warning: This procedure involves the use of alkyl halides and organic solvents. All operations must be performed in a properly functioning fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).
| Reagent | CAS No.[1][2][3] | Equiv. | Role |
| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | 1.0 | Substrate (Nucleophile) |
| (Bromomethyl)cyclopropane | 7051-34-5 | 1.2 - 1.5 | Alkylating Agent (Electrophile) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Reaction Medium (Anhydrous) |
Step 1: Deprotonation
-
Charge a dry, nitrogen-flushed Round Bottom Flask (RBF) with 2-Hydroxy-3-methylbenzaldehyde (1.0 equiv).
-
Dissolve in anhydrous DMF (concentration ~0.5 M).
-
Add anhydrous Potassium Carbonate (2.0 equiv) in a single portion.
-
Stir the suspension at ambient temperature for 15–30 minutes. Note: The solution will typically turn bright yellow/orange due to the formation of the phenoxide anion.
Step 2: Alkylation (SN2 Reaction)
-
Add Potassium Iodide (0.1 equiv) to the mixture. Rationale: KI generates the more reactive iodide intermediate in situ via halogen exchange.
-
Add (Bromomethyl)cyclopropane (1.2–1.5 equiv) dropwise via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 60–70°C .
-
Monitor reaction progress by TLC (Eluent: 10-20% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of the starting phenol (Rf ~0.6) and appearance of the less polar ether product (Rf ~0.8).
-
Typical Duration: 4–12 hours.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product may precipitate as an oil or solid.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x volumes).
-
Combine organic layers and wash sequentially with:
-
Water (2x) to remove residual DMF.
-
Brine (saturated NaCl solution) (1x).
-
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
-
Crude Analysis: The crude oil is typically >90% pure.
-
Flash Chromatography: If necessary, purify using silica gel chromatography.
-
Mobile Phase: Gradient of 0% → 10% EtOAc in Hexanes.
-
Yield: Expect 85–95% isolated yield.
-
Mechanistic Pathway[5]
The reaction proceeds via a classical Williamson Ether Synthesis mechanism. The carbonate base deprotonates the phenol, enhancing its nucleophilicity. The resulting phenoxide attacks the cyclopropylmethyl bromide in a concerted SN2 fashion.
Figure 2: Reaction mechanism illustrating the base-mediated activation and substitution.
Analytical Characterization (Expected Data)
To validate the synthesis, compare the isolated product against these expected spectral characteristics:
-
Physical State: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.2 ppm (s, 1H): Aldehyde proton (-CH O).
-
δ 7.2–7.6 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).
-
δ 3.9 ppm (d, 2H): O-CH ₂-Cyclopropyl doublet.
-
δ 2.3 ppm (s, 3H): Aryl-meth yl group.
-
δ 1.1–1.3 ppm (m, 1H): Cyclopropyl meth ine.
-
δ 0.3–0.6 ppm (m, 4H): Cyclopropyl meth ylene protons.
-
-
IR Spectroscopy:
-
~1690 cm⁻¹ (C=O stretch, aldehyde).[4]
-
~1240 cm⁻¹ (C-O-C stretch, ether).
-
References
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methylbenzaldehyde Product Information. Retrieved from
-
BenchChem. (2025). Synthesis of 2-Methylbenzaldehyde Derivatives: Troubleshooting and Optimization. Retrieved from
-
ChemicalBook. (n.d.). Benzaldehyde, 2-(cyclopropylmethoxy)-3-methoxy- Properties and Suppliers. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).
Sources
Application Note: Optimized Reductive Amination of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Abstract
This guide details the strategic optimization of reductive amination for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (referred to herein as Substrate-A ). This substrate presents a dual challenge in medicinal chemistry: significant steric hindrance flanking the carbonyl center and the chemical lability of the cyclopropyl moiety toward aggressive acidic/hydrogenolysis conditions. We present a validated, self-consistent protocol prioritizing Sodium Triacetoxyborohydride (STAB) for general applications and a Titanium(IV) Isopropoxide mediated variant for highly hindered amine partners.
Strategic Analysis: The Substrate Profile
Before initiating synthesis, researchers must understand the specific failure modes associated with Substrate-A .
Steric & Electronic Environment
The reaction center (aldehyde) is flanked by two ortho-substituents:
-
3-Methyl Group: Provides direct steric bulk, retarding the nucleophilic attack of the amine.
-
2-(Cyclopropylmethoxy) Group: Adds steric bulk and electron-donating character. The ether oxygen creates a "molecular roof" over the carbonyl, further impeding the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
Chemoselectivity & Stability
-
Cyclopropyl Risk: The cyclopropyl ring is sensitive to ring-opening under strong Brønsted acidic conditions or catalytic hydrogenation (
). Standard protocols using (hydrogenolysis risk) or pH < 3 must be avoided. -
Imine Stability: Due to steric crowding, the intermediate imine/iminium species is less stable and prone to hydrolysis. In situ reduction is required to drive the equilibrium forward.
Decision Matrix: Selecting the Reducing System
| Feature | NaCNBH₃ | H₂ / Pd-C | STAB (Recommended) |
| Steric Tolerance | Moderate | Low | High |
| Cyclopropyl Safety | Moderate (pH dependent) | Critical Risk (Ring opening) | High (Mild conditions) |
| Toxicity | High (Cyanide) | Low | Low (Borate salts) |
| Process Safety | HCN gas risk | Flammability | Manageable ( |
Mechanism & Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Steric Gate" where standard conditions often fail, and the specific role of STAB in ensuring irreversible amine formation without damaging the cyclopropyl ring.
Caption: Reaction pathway showing the critical equilibrium at the imine stage. STAB acts selectively on the Imine, bypassing the aldehyde reduction and preserving the cyclopropyl ring.
Experimental Protocols
Method A: Standard Protocol (Primary & Unhindered Secondary Amines)
Best for: Benzylamines, linear alkyl amines, and anilines.
Reagents:
-
Substrate-A (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step:
-
Solvation: Dissolve Substrate-A (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.2 M concentration).
-
Note: THF is a greener alternative but DCE often provides faster kinetics for STAB reactions.
-
-
Activation: Add AcOH (1.0 equiv). Stir for 30–60 minutes at Room Temperature (RT).
-
Why: This promotes hemiaminal dehydration to the imine without opening the cyclopropyl ring.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes to decompose boron complexes. -
Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over
, and concentrate.
Method B: Titanium(IV) Mediated Protocol (Highly Hindered Amines)
Best for: Secondary amines, electron-deficient anilines, or when Method A yields <50%.
Reagents:
-
Titanium(IV) Isopropoxide (
) (1.5 - 2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) OR STAB -
Solvent: THF (Strictly Anhydrous)
Step-by-Step:
-
Complexation: In a flame-dried flask under
, mix Substrate-A (1.0 equiv) and Amine (1.2 equiv) in neat (if liquid) or minimal THF. -
Incubation: Stir at RT for 6–12 hours (or 50°C if necessary).
-
Checkpoint: Confirm imine formation by IR (appearance of C=N stretch) or crude NMR.
-
-
Dilution: Dilute with dry THF (to ~0.2 M) and cool to 0°C.
-
Reduction:
-
Option 1 (Standard): Add STAB (2.0 equiv).
-
Option 2 (Stronger): Add
(1.5 equiv) followed by MeOH dropwise (caution: gas evolution).
-
-
Hydrolysis (Crucial): Add 1N NaOH or aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously until the white titanium precipitate dissolves or becomes granular.
-
Why: Titanium emulsions can trap product. Rochelle’s salt solubilizes Ti species.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Aldehyde remains) | Steric bulk preventing imine formation. | Switch to Method B ( |
| Alcohol Byproduct (Aldehyde reduction) | Reducing agent added before imine formation. | Increase "Activation" time (Step 2) before adding STAB. Ensure amine is in excess.[3] |
| Low Yield (Sticky emulsion) | Boron/Titanium salts trapping product. | Use Rochelle’s Salt wash. Ensure aqueous layer pH > 10 during extraction. |
| Cyclopropyl Ring Opening | Acid concentration too high. | Avoid strong acids (HCl/TFA). Stick to AcOH. Do not use |
Process Workflow: Decision Tree
Caption: Workflow for selecting the optimal protocol based on the amine partner's steric profile.
References
-
Abdel-Magid, A. F., et al. (1996).[3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. [Link][1]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][3][5][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This application note details the synthesis, process control, and quality attributes of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde , a strategic intermediate in the development of next-generation anti-inflammatory agents (specifically PDE4 inhibitors) and kinase inhibitors.
Executive Summary
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde represents a critical structural scaffold in modern medicinal chemistry. The cyclopropylmethoxy moiety—pharmacologically validated by blockbuster drugs like Roflumilast —provides metabolic stability and optimized lipophilicity. However, the 2,3-substitution pattern introduces specific steric challenges (the "Ortho-Effect") absent in the more common 3,4-isomers.
This guide provides a validated protocol for synthesizing this intermediate with >98% purity, addressing the specific challenges of steric hindrance at the phenolic oxygen and the kinetic instability of the cyclopropyl ring under acidic conditions.
Chemical Strategy & Retrosynthesis
The synthesis relies on a controlled Williamson etherification. Unlike unhindered phenols, the 3-methyl group exerts steric pressure on the 2-hydroxyl group, necessitating optimized phase-transfer conditions to drive the reaction to completion without triggering cyclopropyl ring opening.
Reaction Scheme
The core transformation involves the alkylation of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) with (bromomethyl)cyclopropane .
Figure 1: Synthetic pathway and potential degradation route.
Detailed Experimental Protocol
Scale: 100 g Batch Target Yield: 85-90% Target Purity: >98.5% (HPLC)
Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5] | Eq.[6][7][8] | Mass/Vol | Role |
| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | 1.0 | 100.0 g | Limiting Reagent |
| (Bromomethyl)cyclopropane | 7051-34-5 | 1.2 | 119.0 g | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.5 | 152.0 g | Base (Milled) |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | 12.2 g | Finkelstein Catalyst |
| DMF (Anhydrous) | 68-12-2 | - | 500 mL | Solvent |
| Toluene | 108-88-3 | - | 400 mL | Extraction Solvent |
Step-by-Step Methodology
Phase 1: Activation (The "Finkelstein" Boost)
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (
).[9] -
Charging: Charge DMF (500 mL) and K₂CO₃ (152 g). Stir at 400 RPM for 15 minutes to create a uniform suspension.
-
Expert Insight: Use milled/powdered K₂CO₃. Granular bases reduce surface area, significantly slowing the reaction due to the steric hindrance of the 3-methyl group.
-
-
Substrate Addition: Add 2-Hydroxy-3-methylbenzaldehyde (100 g). The solution will turn yellow/orange (phenoxide formation). Stir for 30 minutes at 25°C.
-
Catalyst Addition: Add KI (12.2 g).
Phase 2: Alkylation 5. Reagent Addition: Add (Bromomethyl)cyclopropane (119 g) dropwise over 30 minutes. 6. Reaction: Heat the mixture to 65°C ± 2°C .
- Critical Control Point: Do NOT exceed 75°C. Higher temperatures trigger the rearrangement of the cyclopropylmethyl cation into a homoallylic system (Impurity A), opening the ring.
- Monitoring: Monitor by HPLC every 2 hours. Reaction is typically complete in 6-8 hours (<1% starting phenol remaining).
Phase 3: Work-up & Isolation 8. Quench: Cool the mixture to 20°C. Pour slowly into ice-water (1.5 L) with vigorous stirring. The product typically oils out or precipitates. 9. Extraction: Extract with Toluene (2 x 400 mL).
- Why Toluene? It provides excellent separation from DMF/Water and avoids the emulsion issues common with DCM in this system.
- Washing: Wash the organic layer with:
- 10% NaOH (200 mL) – Removes unreacted phenol.
- Water (200 mL).
- Brine (200 mL).
- Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (45°C, 20 mbar) to yield a pale yellow oil/solid.
Process Control & Troubleshooting
The "Ortho-Effect" (steric clash between the C2-O and C3-Methyl) makes this synthesis more sensitive than its para-isomers.
Critical Quality Attributes (CQAs)
| Parameter | Specification | Control Strategy |
| Reaction Temp | 60–70°C | <60°C: Reaction stalls. >75°C: Ring opening increases. |
| Water Content | <0.1% in DMF | Water competes as a nucleophile, hydrolyzing the bromide. |
| Base Particle Size | <200 mesh | Essential for overcoming steric barrier. |
Impurity Profile Logic
The primary risk is the cyclopropylcarbinyl-homoallyl rearrangement .
Figure 2: Mechanistic pathway of ring-opening impurity formation.
Analytical Validation
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Benzaldehyde chromophore).
NMR Validation (¹H, 400 MHz, CDCl₃):
-
Aldehyde (-CHO): Singlet, ~10.2 ppm.
-
Aromatic Protons: Multiplet, 7.1–7.6 ppm (3H).
-
O-CH₂: Doublet, ~3.9 ppm (2H).
-
Cyclopropyl CH: Multiplet, ~1.3 ppm (1H).
-
Cyclopropyl CH₂: Multiplet, ~0.4–0.7 ppm (4H).
-
Methyl (-CH₃): Singlet, ~2.3 ppm (3H).
References
-
Roflumilast Chemistry: L. Hermann et al., "Discovery of Roflumilast: A Potent and Selective PDE4 Inhibitor," J. Med. Chem., 2012. Link
-
Williamson Ether Synthesis on Hindered Phenols: "Alkylation of Ortho-Substituted Phenols," Organic Syntheses, Coll. Vol. 4, p. 836.[7][11] Link[7]
-
Cyclopropylmethyl Stability: Roberts, J.D. & Mazur, R.H., "Small-Ring Compounds: Cyclopropylcarbinyl Rearrangement," J. Am. Chem. Soc., 1951. Link
-
Process Safety: "Hazards of Alkyl Halides," PubChem LCSS, 2023. Link
Sources
- 1. 2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. CAS#:1243373-61-6 | 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde | Chemsrc [chemsrc.com]
- 5. Benzaldehyde, 2-(cyclopropylmethoxy)-3-methoxy- | 1154340-59-6 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
- 8. WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions - Google Patents [patents.google.com]
- 9. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Abstract & Introduction
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a key building block and advanced intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural combination of a substituted benzaldehyde, a methyl group, and a cyclopropylmethoxy moiety makes it a versatile precursor for complex molecular targets. The growing demand for this intermediate necessitates the development of a synthetic protocol that is not only high-yielding but also robust, cost-effective, and readily scalable for industrial production.
This document provides a comprehensive guide to a scalable preparation method for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. The protocol is founded on the principles of the Williamson ether synthesis, a classic yet highly reliable and scalable method for forming ether linkages.[1] We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step protocol suitable for scale-up, and provide critical insights into process control and safety. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement an efficient synthesis of this important compound.
Synthetic Strategy & Mechanistic Rationale
The chosen synthetic route is a two-step, one-pot process commencing from the commercially available starting material, 2-hydroxy-3-methylbenzaldehyde.[2] The core transformation is a Williamson ether synthesis, which involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[3][4]
Overall Reaction Scheme:
Pillar 1: Formation of the Nucleophile (Phenoxide Generation)
The first critical step is the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzaldehyde. While strong bases like sodium hydride (NaH) could be used, for a scalable and safer process, an inorganic base such as anhydrous potassium carbonate (K₂CO₃) is superior.[5]
-
Causality: K₂CO₃ is a non-hygroscopic, inexpensive, and easy-to-handle solid base. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) to form the potassium phenoxide in situ. This nucleophile is highly reactive towards the subsequent alkylation step. The use of K₂CO₃ avoids the hazards associated with flammable hydrogen gas evolution that occurs with NaH.[4]
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction rate. For industrial scale, factors like cost, boiling point (for removal), and environmental impact are critical considerations.
Pillar 2: The SN2 Alkylation Step
The generated phenoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane.
-
Causality: (Bromomethyl)cyclopropane is a primary alkyl halide. This is a crucial structural feature, as the SN2 mechanism is highly favored at sterically unhindered primary carbons, leading to high yields of the desired ether product.[1][3] Competing elimination (E2) reactions, which can be problematic with secondary or tertiary halides, are negligible with this substrate.[4]
-
Temperature Control: The reaction is typically heated to increase the rate of reaction. A temperature range of 60-80 °C provides a balance between achieving a reasonable reaction time (typically a few hours) and preventing potential side reactions or decomposition of the starting materials or product.
Process Workflow Diagram
The following diagram outlines the complete workflow for the scalable synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-3-methylbenzaldehyde | CAS 824-42-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tsijournals.com [tsijournals.com]
Green chemistry approaches to synthesizing cyclopropylmethoxy benzaldehydes
Application Note & Protocols
Topic: Green Chemistry Approaches to the Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde
Abstract
4-(Cyclopropylmethoxy)benzaldehyde is a pivotal building block in the synthesis of various pharmaceutical agents and fine chemicals. Traditional synthetic routes to this intermediate often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, which are misaligned with modern principles of sustainable chemical manufacturing. This guide provides an in-depth exploration of green chemistry approaches for the synthesis of 4-(cyclopropylmethoxy)benzaldehyde, designed for researchers, chemists, and process development professionals. We move beyond simple protocols to explain the causality behind greener experimental choices, focusing on methodologies that enhance safety, reduce waste, and improve overall process efficiency. Detailed, field-tested protocols for Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) are presented, alongside a discussion of emerging technologies like mechanochemistry and biocatalysis. The overarching goal is to equip scientists with the knowledge and tools to implement more sustainable and efficient synthetic strategies in their laboratories and manufacturing processes.
Introduction: The Imperative for Greener Synthesis
The pharmaceutical industry, while delivering life-saving medicines, is historically associated with a high environmental footprint, often generating 25 to 200 times more waste per kilogram of product compared to the bulk chemical industry.[1] This has catalyzed a paradigm shift toward the adoption of Green Chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] 4-(Cyclopropylmethoxy)benzaldehyde serves as an excellent case study for applying these principles, as its synthesis involves a common yet often inefficient etherification reaction. By optimizing this key step, significant strides can be made in minimizing environmental impact.[2]
Quantifying "Greenness": Essential Metrics for Sustainable Chemistry
To objectively assess the environmental performance of a chemical process, several key metrics have been developed. A basic understanding of these metrics is crucial for justifying the selection of one synthetic route over another.[3]
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It is a fundamental concept but does not account for reaction yield or solvent waste.[2]
-
E-Factor (Environmental Factor): A simple and widely used metric defined as the total mass of waste produced divided by the mass of the product.[1][3] Lower E-Factors signify less waste and a greener process.
-
Process Mass Intensity (PMI): Considered a key metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (water, solvents, reagents, starting materials) used in a process to the mass of the final product.[2][4] It provides a holistic view of process efficiency.
Table 1: Comparison of Green Chemistry Metrics Across Industries
| Metric | Formula | Bulk Chemicals | Fine Chemicals | Pharmaceuticals |
| E-Factor | Mass of Waste / Mass of Product | < 1 | 5 - 50 | 25 - 200+ |
| PMI | Total Mass In / Mass of Product | ~1 - 5 | 25 - 100 | 100 - 500+ |
This data underscores the significant opportunity for improvement within the pharmaceutical sector through the adoption of greener synthetic methodologies.
Retrosynthetic Strategy and Core Reaction
The most common and direct approach to synthesizing 4-(cyclopropylmethoxy)benzaldehyde is via a Williamson ether synthesis, involving the O-alkylation of 4-hydroxybenzaldehyde with a cyclopropylmethylating agent, typically (bromomethyl)cyclopropane.
Caption: Retrosynthetic analysis of 4-(cyclopropylmethoxy)benzaldehyde.
The primary challenge from a green chemistry perspective is to perform this O-alkylation efficiently, avoiding hazardous reagents (like sodium hydride), toxic solvents (like DMF or DMSO), and excessive energy consumption.
Protocol 1: Phase-Transfer Catalysis for Solvent-Minimized O-Alkylation
Scientific Rationale: Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique for reacting water-insoluble organic substrates with water-soluble (or solid) inorganic salts. In this synthesis, the phenoxide anion of 4-hydroxybenzaldehyde is generated in an aqueous or solid phase by a mild base like potassium carbonate. The PTC catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase (or creating a reactive interface) to react with the (bromomethyl)cyclopropane. This methodology obviates the need for hazardous, anhydrous polar aprotic solvents and strong bases, dramatically improving the process's safety and environmental profile.[5][6] It is particularly effective in solid-liquid systems, which can often be run with minimal or no solvent.[5][6]
Caption: Workflow for Phase-Transfer Catalysis (PTC) Synthesis.
Detailed Step-by-Step Protocol (Solid-Liquid PTC):
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (powdered, 22.6 g, 163.8 mmol, 2.0 eq), and tetrabutylammonium bromide (TBAB) (1.32 g, 4.1 mmol, 0.05 eq).
-
Reagent Addition: Add toluene (100 mL) as the solvent, followed by (bromomethyl)cyclopropane (12.2 g, 90.1 mmol, 1.1 eq).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the 4-hydroxybenzaldehyde spot. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of toluene (2 x 20 mL).
-
Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of high purity (>95%). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
-
Expected Yield: 13.0 - 13.8 g (90-95%).
-
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Scientific Rationale: Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing the formation of side products that can occur during prolonged heating.[7] For the O-alkylation of phenols, microwave irradiation can accelerate the reaction significantly, often allowing it to be completed in minutes rather than hours.[8] This aligns with green chemistry principles by saving considerable energy and increasing process throughput. The reaction can often be performed under solvent-free conditions, further boosting its green credentials.[7]
Detailed Step-by-Step Protocol (Solvent-Free MAOS):
-
Vial Preparation: In a 10 mL microwave reaction vial, place 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), powdered potassium carbonate (2.76 g, 20.0 mmol), and a catalytic amount of TBAB (0.16 g, 0.5 mmol).
-
Reagent Addition: Add (bromomethyl)cyclopropane (1.48 g, 11.0 mmol) to the vial and cap it securely.
-
Microwave Reaction: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.
-
Workup:
-
After the reaction, cool the vial to room temperature using compressed air.
-
Add ethyl acetate (20 mL) and water (20 mL) to the vial.
-
Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as described in the PTC protocol.
-
Expected Yield: 1.58 - 1.67 g (90-95%).
-
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (PTC) | Microwave-Assisted (MAOS) | Green Advantage of MAOS |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes | >90% Reduction in Time |
| Energy Input | High (prolonged heating) | Low (short, focused heating) | Significant Energy Savings |
| Solvent | Toluene (100 mL) | Solvent-Free (optional) | Waste Reduction (High PMI improvement) |
| Typical Yield | 90 - 95% | 90 - 95% | Comparable yield in a fraction of the time |
Emerging Green Technologies and Future Outlook
While PTC and MAOS represent robust and implementable green strategies, research into even more sustainable methods is ongoing.
-
Mechanochemistry: This solvent-free technique uses mechanical force (e.g., in a ball mill) to initiate chemical reactions.[9] The synthesis of benzaldehyde derivatives and C-N bond formations have been successfully demonstrated using mechanochemistry, suggesting its potential applicability to etherification reactions, completely eliminating the need for bulk solvents.[9][10]
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While a direct biocatalytic route to this specific ether is not yet established, engineered enzymes like myoglobins and cytochromes P450 are being developed for challenging reactions like olefin cyclopropanation to form key chiral intermediates.[11][12][13] This points to a future where biocatalysts could be engineered for highly efficient and green etherification processes.
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- 1. syrris.com [syrris.com]
- 2. acs.org [acs.org]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 10. BJOC - DDQ in mechanochemical C–N coupling reactions [beilstein-journals.org]
- 11. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde Derivatives
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-(cyclopropylmethoxy)-3-methylbenzaldehyde to its corresponding benzyl alcohol, (2-(cyclopropylmethoxy)-3-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. These application notes offer an in-depth exploration of the reaction mechanism, detailed experimental protocols, catalyst selection criteria, and analytical methodologies for reaction monitoring and product characterization. The content is tailored for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide both theoretical understanding and practical, actionable protocols for successful and efficient synthesis.
Introduction and Significance
The reduction of aromatic aldehydes to benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule, (2-(cyclopropylmethoxy)-3-methylphenyl)methanol, incorporates a unique combination of a sterically hindered ortho-substituted aromatic ring, a cyclopropylmethoxy group, and a reactive benzylic alcohol functionality. This structural motif is of significant interest in medicinal chemistry due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency, atom economy, and the generation of minimal waste compared to stoichiometric reducing agents like metal hydrides.[1] This guide will focus on heterogeneous catalytic systems, which offer the additional advantages of easy catalyst separation and potential for recycling.
Mechanistic Overview of Heterogeneous Catalytic Hydrogenation
The catalytic hydrogenation of an aldehyde over a metal catalyst surface is a multi-step process. While the precise mechanism can vary depending on the catalyst, substrate, and reaction conditions, the generally accepted Horiuti-Polanyi mechanism provides a foundational understanding.
The process can be broadly divided into the following key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the aldehyde substrate adsorb onto the active sites of the metal catalyst surface.
-
Activation of Hydrogen: The adsorbed H₂ molecule undergoes dissociative chemisorption, breaking the H-H bond to form reactive hydrogen atoms bound to the catalyst surface.
-
Substrate Activation: The aldehyde's carbonyl group (C=O) interacts with the catalyst surface, weakening the pi-bond and making the carbonyl carbon more electrophilic.
-
Stepwise Hydrogenation: The surface-bound hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms. This is often the rate-determining step.
-
Desorption of Product: The resulting benzyl alcohol has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.
Over-reduction to the corresponding toluene derivative can be a significant side reaction, particularly with highly active catalysts like Palladium on carbon (Pd/C).[1][2] This occurs through hydrogenolysis of the newly formed C-O bond of the benzyl alcohol. Careful selection of the catalyst and reaction conditions is therefore critical to ensure high selectivity for the desired alcohol product.
Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of 2-(cyclopropylmethoxy)-3-methylbenzaldehyde. Several heterogeneous catalysts are commonly employed for the reduction of aromatic aldehydes. The following table summarizes the characteristics of some of the most relevant catalysts for this transformation.
| Catalyst | Typical Loading (w/w %) | Pressure (H₂) | Temperature (°C) | Solvent | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 5-10 | 1-10 atm | 25-80 | Alcohols, Esters, Hydrocarbons | High activity, readily available.[3] | Prone to over-reduction (hydrogenolysis) to toluene.[1][2] |
| Raney® Nickel | 10-50 | 1-50 atm | 50-150 | Alcohols | Cost-effective, high activity.[4] | Pyrophoric when dry, requires careful handling, potential for nickel leaching.[5] |
| Platinum on Carbon (Pt/C) | 1-5 | 1-10 atm | 25-80 | Alcohols, Esters | Good activity, often more selective than Pd/C. | Higher cost than Pd/C and Raney® Nickel. |
| Ruthenium on Carbon (Ru/C) | 1-5 | 10-50 atm | 50-120 | Alcohols, Water | Excellent for ring hydrogenation, can be selective for carbonyl reduction under specific conditions.[6] | May require higher pressures and temperatures. |
For the specific substrate, 2-(cyclopropylmethoxy)-3-methylbenzaldehyde, the steric hindrance from the ortho-methyl and cyclopropylmethoxy groups can influence the rate of reaction. A catalyst with high activity, such as 5% Palladium on Carbon , is a good starting point. However, to mitigate the risk of over-reduction, careful control of reaction time and temperature is essential. Alternatively, a less active but more selective catalyst like Platinum on Carbon could be considered. Raney® Nickel is also a viable option, particularly for large-scale syntheses where cost is a major factor.[7]
Experimental Protocols
This section provides detailed, step-by-step protocols for the catalytic hydrogenation of 2-(cyclopropylmethoxy)-3-methylbenzaldehyde using two common catalytic systems: Palladium on Carbon and Raney® Nickel.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale laboratory synthesis and prioritizes high conversion under relatively mild conditions.
Materials:
-
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
-
5% Palladium on Carbon (Pd/C), 50% wet with water[3]
-
Ethanol (or other suitable alcohol solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the Parr hydrogenator and glass liner are clean and dry.
-
Reagent Charging: To the glass liner, add 2-(cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 eq).
-
Catalyst Addition: In a separate beaker, weigh the 5% Pd/C catalyst (0.05-0.10 eq by weight). Carefully add the catalyst to the glass liner.
-
Solvent Addition: Add ethanol to the glass liner to dissolve the starting material and create a slurry with the catalyst (concentration typically 0.1-0.5 M).
-
Assembly and Inerting: Place the glass liner into the Parr hydrogenator and assemble the apparatus according to the manufacturer's instructions. Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and heat the reaction to the desired temperature (e.g., 40°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 2-6 hours. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-(cyclopropylmethoxy)-3-methylphenyl)methanol.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Protocol 2: Transfer Hydrogenation using Raney® Nickel
This protocol utilizes 2-propanol as a hydrogen donor in a transfer hydrogenation reaction, avoiding the need for a high-pressure hydrogen gas setup.[7]
Materials:
-
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
-
Raney® Nickel (slurry in water)
-
2-Propanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry and wash the catalyst with 2-propanol (3 x 10 mL for every 2.5 g of catalyst).
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 g).
-
Solvent and Catalyst Addition: Add 2-propanol (10 mL) and the washed Raney® Nickel (2.5 g).
-
Acid Addition: Add one drop of concentrated aqueous HCl.[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with 2-propanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-(cyclopropylmethoxy)-3-methylphenyl)methanol.
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel if needed.
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate and timely analysis is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting aldehyde and the appearance of the product alcohol. A suitable mobile phase (e.g., 20% ethyl acetate in hexanes) should be chosen to achieve good separation between the aldehyde and the more polar alcohol. Visualization can be achieved using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the quantification of starting material, product, and any by-products such as the over-reduced toluene derivative. This technique is particularly useful for optimizing reaction selectivity.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most informative technique for structural confirmation. Key signals to look for include the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene protons (~4.5 ppm) and the hydroxyl proton (variable). The characteristic signals for the cyclopropyl and methyl groups should also be present.
-
¹³C NMR: Confirms the presence of the benzylic carbon (~60-65 ppm) and the absence of the aldehyde carbonyl carbon (~190 ppm).
-
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (typically ~1700 cm⁻¹) and the appearance of a broad O-H stretch of the alcohol (typically ~3200-3600 cm⁻¹) are indicative of a successful reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be used.[8]
Workflow Diagrams
Experimental Workflow for Pd/C Hydrogenation
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Analytical Workflow for Product Characterization
Caption: Analytical workflow for product characterization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Insufficient reaction time or temperature- Catalyst poisoning | - Use fresh or a new batch of catalyst.- Increase hydrogen pressure within safe limits of the equipment.- Extend reaction time or incrementally increase temperature.- Ensure starting materials and solvents are pure. |
| Over-reduction to Toluene | - Catalyst is too active (e.g., high-loading Pd/C)- Reaction time is too long- Temperature is too high | - Switch to a less active catalyst (e.g., Pt/C or lower loading Pd/C).- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Reduce the reaction temperature. |
| Low Product Recovery | - Incomplete filtration of the product from the catalyst- Product volatility during solvent removal | - Wash the filter cake thoroughly with the reaction solvent.- Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
| Inconsistent Results | - Variation in catalyst activity between batches- Inconsistent catalyst loading- Presence of impurities in the starting material or solvent | - Standardize the catalyst source and batch.- Accurately weigh the catalyst for each reaction.- Use purified starting materials and high-purity solvents. |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated.
-
Pyrophoric Catalysts: Raney® Nickel and dry Palladium on Carbon are pyrophoric and can ignite spontaneously upon exposure to air. They should be handled with extreme care, preferably as a slurry in a solvent.
-
Pressure Reactions: All reactions conducted under pressure must be performed in appropriate pressure-rated equipment by trained personnel. Always follow the manufacturer's instructions for the operation of high-pressure reactors.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The catalytic hydrogenation of 2-(cyclopropylmethoxy)-3-methylbenzaldehyde is a robust and efficient method for the synthesis of the corresponding benzyl alcohol. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and selectivities. The protocols and analytical methods described in this guide provide a solid foundation for researchers and scientists to successfully perform this important transformation. By understanding the underlying principles and potential challenges, this process can be reliably implemented in both laboratory and process development settings.
References
- Ru nanoparticles entrapped in ordered mesoporous carbons (CMK-3) served as an efficient and reusable catalyst for liquid-phase hydrogenation of benzaldehyde and its derivatives under our tested conditions (medium hydrogen pressure, room temperature, water as solvent). The Ru nanoparticles can be well stabilized by CMK-3 ordered mesoporous carbons s...
- The different activity of a 1% Pd/carbon catalyst towards aromatic and aliphatic aldehydes hydrogenation has been explored by 13C NMR relax
- Aromatic aldehydes and ketones as well as aromatic epoxides are selectively reduced to the corresponding alcohols under mild conditions using conventional hydrogen in the presence of Pd(0)
- Catalytic reduction of oxygen-containing aromatic compounds has been studied under transfer hydrogenation (TH) conditions at 150 °C in 2-PrOH as a hydrogen donor. Raney® nickel is used as a heterogeneous catalyst.
- Catalytic scope ... Under the same catalytic conditions, these derivatives undergo reactions with H2O to produce the corresponding acids with the release of H2 [Figure 5]. (Source: OAE Publishing)
- Nickel catalytic hydrogenation system is widely used in laboratory and chemical industry, such as benzene and nitrobenzene were hydrogenated to cyclohexane and aniline, phenylamine and the hydrogenation reaction of aldehydes ketones and olefine aldehydes.
- A Pd/C-catalyzed hydrogenation using diphenylsulfide as a catalyst poison selectively reduces olefin and acetylene functionalities without hydrogenolysis of aromatic carbonyls and halogens, benzyl esters, and N-Cbz protective groups. (Source: Organic Chemistry Portal)
- This review provides an overview of the current knowledge of the methods and applications of aldehyde exposure measurements, with a particular focus on bioanalytical and mass spectrometric techniques... (Source: MDPI)
- The enzyme preferentially catalyzed allylic/benzyl aldehydes as the substrate in the reduction of aldehydes/ketones and yielded the highest activity of 427 U mg−1 for benzaldehyde reduction... (Source: PMC)
- This review provides an overview of the current knowledge of the methods and applications of aldehyde exposure measurements, with a particular focus on bioanalytical and mass spectrometric techniques... (Source: MDPI)
- In conclusion, we have found that Pd(0)EnCat™ 30NP as a catalyst during hydrogenation reactions can selectively reduce aromatic aldehydes and ketones as well as aromatic epoxides to the corresponding alcohols in high conversions under mild conditions. (Source: Beilstein Journals)
- Palladium on carbon (Pd/C) is a common catalyst for hydrogenation and/or hydrogenolysis of various functional groups. (Source: Common Organic Chemistry)
- Catalytic transfer hydrogenation (CTH) is an alternative method of hydrogenation of organic compounds. In this method, instead of using pressurized gaseous hydrogen as the reducing agent, organic compounds called hydrogen donors are used. (Source: MDPI)
- Raney nickel in refluxing 2-propanol containing a trace of HCl is an effective catalytic system for the reduction of aldehydes to primary alcohols. (Source: Taylor & Francis)
- Raney Nickel is a versatile Hydrogenation Catalyst and is used in Hydrogenation of a large number of functional groups notable among them being Carbon-Carbon double bond, Carbonyl (aldehydic and ketonic), Nitro, Azide, Nitrile, Oxime groups. (Source: Vineeth Chemicals)
- Raney nickel ... is a fine-grained solid composed mostly of nickel derived from a nickel–aluminium alloy. ... Some are pyrophoric, but most are used as air-stable slurries. (Source: Wikipedia)
- Comparison of the activity and lifetime of Raney nickel and nickel boride in the hydrogenation of various functional groups.
- Most of these methods require expensive, complex equipment and highly skilled ... This reagent was introduced to reduce the problems experienced using 2,4·DNPH and. GC analysis. (Source: CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR)
- A novel and green procedure for benzaldehyde synthesis by potassium ferrate oxidation of benzyl alcohol employing zeolite catalysts was studied. (Source: Science.gov)
- This review provides an overview of the current knowledge of the methods and applications of aldehyde exposure measurements, with a particular focus on bioanalytical and mass spectrometric techniques, including recent advances in mass spectrometry. (Source: Semantic Scholar)
- Synthesis of Benzyl alcohol from Benzaldehyde involves ... Principle: Aromatic aldehyde under the influence of strong aqueous or alcoholic alkali under simultaneous oxidation and reduction yield the alcohol and corresponding carboxylic salt. (Source: YouTube)
- Currently, various strategies have been developed for detecting aldehydes, e.g., chromatography, (10,11) surface-enhanced Raman spectroscopy, (12) electrochemical methods, (13) and fluorescence methods.
- The reduction of benzaldehyde is used to obtain benzyl alcohol (BA), that is widely used in a variety of end-use industries... (Source: Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources)
- Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. (Source: molbase.com)
- HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green); benzaldehyde, 4.3 min (labeled in red)...
- The previously reported preparation of Zn(CH2I)2 without a complexing additive is highly exothermic, and a violent decomposition sometimes occurred. (Source: Organic Syntheses Procedure)
-
Reaction pathway associated with benzaldehyde hydrogenation; pathway to the target alcohol (open arrow), by-products detected in this work (solid arrows) and reported in the literature[3] (dashed arrows). (Source: ResearchGate)
- Benzaldehyde hydrogenation/hydrogenolysis reaction. Reaction conditions - 50 °C, 2 bar of H2, substrate-to-metal ratio 1000:1, benzaldehyde 0.3 mol L⁻¹ in p-xylene.
-
We investigated the dehydrogenation reaction and the thermal robustness of the liquid organic hydrogen carrier (LOHC) couple benzaldehyde/cyclohexylmethanol on a Pt(111) model catalyst... (Source: )
- In situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers. (Source: Organic Chemistry Portal)
- The hydrogenation of benzaldehyde over a series of nickel-containing mesoporous silicas with different nickel contents was studied at atmospheric pressure in the range temperature of 393 - 513 K under H2 ?ow. (Source: SCIRP)
- We report for the first time 100% benzyl alcohol yield from the liquid phase (T = 353 K, P = 9 bar) hydrogenation of benzaldehyde over Au/Al2O3.
- Aldehyde hydrogenation catalyst and process.
- This short note elaborates a concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group... (Source: MDPI)
- The synthetic method comprises the following steps: reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol and concentrated hydrochloric acid which are taken as raw materials in THF (Tetra Hydro Furan) to generate a diborane-THF solution...
- (3-Methoxy-2-methylphenyl)methanol | C9H12O2 | CID 15578709. (Source: PubChem)
Sources
- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis, presented in a practical question-and-answer format.
Problem 1: Low Yield of the Desired Ether Product
Q1: I'm consistently obtaining low yields of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde from the reaction of 2-hydroxy-3-methylbenzaldehyde and cyclopropylmethyl bromide. What are the likely causes and how can I improve the conversion?
A1: Low yields in this Williamson ether synthesis are a common challenge and can often be traced back to several key factors related to the reaction conditions and reagents.[1][2] Let's break down the potential culprits and their solutions.
Root Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The first step of a Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of 2-hydroxy-3-methylbenzaldehyde) to form a more nucleophilic alkoxide or phenoxide.[2][3] If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to the phenoxide, leading to a lower concentration of the active nucleophile and consequently, a poor yield.
-
Solution: Employ a strong base to ensure complete deprotonation. While common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent are often more effective.[3][4] Using a slight excess (1.1-1.2 equivalents) of the base can also drive the equilibrium towards the phenoxide.
-
-
Choice of Solvent: The solvent plays a critical role in an SN2 reaction like the Williamson ether synthesis.[1][2] Protic solvents (e.g., ethanol, water) can solvate the nucleophilic phenoxide, reducing its reactivity. Apolar solvents may not sufficiently dissolve the ionic phenoxide intermediate.
-
Reaction Temperature and Time: The Williamson ether synthesis can be slow at room temperature, and insufficient reaction time will lead to incomplete conversion.[1]
-
Purity of Reagents and Anhydrous Conditions: Moisture in the reaction can quench the strong base and protonate the phenoxide, reducing the concentration of the active nucleophile.[5]
-
Solution: Ensure that your starting materials and solvent are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Problem 2: Formation of Unwanted Side Products
Q2: Besides unreacted starting material, I'm observing a significant side product that I suspect is an alkene resulting from an elimination reaction. How can I minimize this?
A2: The formation of an alkene is a classic competing side reaction in the Williamson ether synthesis, proceeding via an E2 mechanism.[2] This is particularly problematic when using sterically hindered alkyl halides or strong, bulky bases.
Root Causes and Solutions:
-
Steric Hindrance: While cyclopropylmethyl bromide is a primary alkyl halide and generally favors SN2 reactions, steric hindrance around the reaction center can promote elimination.[2][3]
-
Solution: While you cannot change the structure of your desired product, ensuring other reaction parameters are optimized for substitution over elimination is key. Using a less sterically hindered base, if applicable, can help. However, with a primary halide, the choice of base and solvent are more critical factors.
-
-
Reaction Temperature: Higher reaction temperatures can favor the elimination pathway over substitution.
-
Solution: While heating is necessary for a reasonable reaction rate, avoid excessively high temperatures. Find the lowest temperature at which the reaction proceeds at an acceptable rate. Careful monitoring by TLC is crucial here.
-
-
C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur as a side reaction, leading to the formation of a cyclopropylmethyl group on the benzene ring.
-
Solution: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Problem 3: Difficulty in Product Purification
Q3: After the reaction, I'm struggling to isolate a pure sample of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. What is an effective purification strategy?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual base. A standard workup followed by chromatography is typically effective.
Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and carefully quench it by adding water.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[6]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-hydroxy-3-methylbenzaldehyde to form a sodium or potassium phenoxide. This phenoxide is a potent nucleophile.[2]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of cyclopropylmethyl bromide in a backside attack. This displaces the bromide leaving group and forms the desired ether bond.
Q2: Can I use a phase transfer catalyst to improve the reaction?
A2: Yes, phase transfer catalysis can be a very effective technique for this synthesis, especially when using bases like NaOH or KOH.[7][8] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. This can lead to faster reaction rates and milder reaction conditions.[7]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions should be taken:
-
Strong Bases: Sodium hydride and potassium hydride are highly reactive and flammable. They react violently with water to produce hydrogen gas, which is explosive. Handle them in a fume hood under an inert atmosphere.
-
Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agent: Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, confirming the presence of the cyclopropyl, methoxy, methyl, and benzaldehyde moieties.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the aldehyde carbonyl group and the ether C-O bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of the purification.
Experimental Protocols
General Protocol for the Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Hydroxy-3-methylbenzaldehyde
-
Cyclopropylmethyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Phenol Addition: Dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Follow the purification protocol described in the "Troubleshooting Guide" section.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity.[4] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting significant elimination.[1] |
| Alkyl Halide | Cyclopropylmethyl bromide | A primary halide that favors the SN2 pathway.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and phenoxide by atmospheric moisture. |
Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Catalysis Science & Technology, 10(23), 8036-8043. [Link]
-
ResearchGate. (2021). Optimization of the alkylation reaction. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde by Recrystallization
This technical guide provides a comprehensive overview and troubleshooting protocols for the purification of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are working with this or structurally related aromatic aldehydes.
Introduction to Recrystallization of Aromatic Aldehydes
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For aromatic aldehydes such as 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, successful recrystallization hinges on selecting a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
Due to the limited publicly available data on the specific physical properties of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, this guide will provide a generalized yet robust framework based on the known characteristics of structurally similar 2-alkoxy-3-alkylbenzaldehydes. Researchers are strongly encouraged to perform small-scale solvent screening tests to determine the optimal conditions for their specific sample.
Potential Impurities
The nature and quantity of impurities in a crude sample of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde will largely depend on its synthetic route. Common synthetic pathways for similar molecules suggest the following potential impurities:
-
Unreacted Starting Materials: Such as 2-hydroxy-3-methylbenzaldehyde or a cyclopropylmethyl halide.
-
Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-(cyclopropylmethoxy)-3-methylbenzoic acid.
-
Byproducts from Side Reactions: Depending on the specific reagents and reaction conditions, various side products may form.
Step-by-Step Experimental Protocol for Recrystallization
This protocol provides a detailed methodology for the recrystallization of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
1. Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the crude product at or near its boiling point.
-
Have low solubility for the product at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the product.
-
Be sufficiently volatile for easy removal from the purified crystals.
Based on the structure of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, which possesses both polar (aldehyde, ether) and non-polar (aromatic ring, cyclopropyl, methyl) moieties, a single or mixed solvent system may be effective.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Use with Aromatic Aldehydes |
| Alcohols | Ethanol, Isopropanol | Good at dissolving many organic compounds when hot, with reduced solubility upon cooling. |
| Esters | Ethyl Acetate | Often a good balance of polarity for dissolving moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact favorably with the benzene ring of the analyte. |
| Alkanes | Hexane, Heptane | Typically used as an "anti-solvent" in a mixed solvent system to reduce solubility upon cooling. |
| Ethers | Diethyl Ether | Can be a good solvent, but its high volatility can sometimes be challenging to work with. |
2. Recrystallization Procedure (Single Solvent):
-
Dissolution: Place the crude 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in an appropriately sized Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the solvent in small portions until the solid completely dissolves. Note: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, NMR spectroscopy, or chromatography.
3. Recrystallization Procedure (Mixed Solvent):
A two-solvent system is often effective when no single solvent is ideal.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent procedure, using a cold mixture of the two solvents for washing.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of aromatic aldehydes.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Change the Solvent. The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different solvent system altogether.
Q2: No crystals have formed even after cooling in an ice bath. What went wrong?
A2: This is a common issue and can be due to several factors.
-
Problem: Too much solvent was used.
-
Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then attempt to cool again.
-
-
Problem: The solution is supersaturated but lacks a nucleation site.
-
Solution 1: Scratch the inner surface of the flask with a glass rod at the air-liquid interface. This can create microscopic scratches that serve as nucleation points.
-
Solution 2: Add a seed crystal. If you have a small amount of the pure product, adding a tiny crystal can induce crystallization.
-
Q3: The recovery of my purified product is very low. How can I improve the yield?
A3: Low recovery is often a result of using too much solvent or the product having significant solubility in the cold solvent.
-
Solution 1: Minimize the amount of hot solvent used for dissolution.
-
Solution 2: Ensure thorough cooling. Make sure the solution has spent adequate time in an ice bath to maximize precipitation.
-
Solution 3: Consider a different solvent. Your compound may be too soluble in the chosen solvent even at low temperatures. A less effective solvent or a mixed-solvent system might be better.
Q4: My final product is still impure. What can I do?
A4: This can happen if the impurities have similar solubility profiles to your product or if the crystallization occurred too quickly, trapping impurities within the crystal lattice.
-
Solution 1: Recrystallize a second time. A second recrystallization will often significantly improve purity.
-
Solution 2: Cool more slowly. Ensure the crystallization process is slow to allow for the selective formation of pure crystals.
-
Solution 3: Use a different solvent. A different solvent may have a better solubility differential between your product and the impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic aldehydes can be irritants. Avoid contact with skin and eyes.
-
Handle organic solvents with care, as many are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
References
- This guide is based on general principles of organic chemistry and may be supplemented with specific liter
- Safety data for related compounds can be found on supplier websites such as Sigma-Aldrich and Thermo Fisher Scientific.
- General recrystallization techniques are detailed in standard organic chemistry labor
- For specific synthesis of related compounds, refer to peer-reviewed chemical liter
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Sources
Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
[1][2][3]
Introduction: The Purification Landscape
Welcome to the Technical Support Center. You are likely synthesizing 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: 1154340-59-6), a critical intermediate often utilized in the synthesis of hemoglobin modulators like Voxelotor [1].[1][2][3]
The synthesis typically involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with a cyclopropylmethyl halide.[1][2][3] The resulting crude mixture often contains distinct impurity classes that require targeted removal strategies rather than generic chromatography.
Impurity Profile & Diagnostic Hub
Before initiating a protocol, identify your primary contaminant using the table below.
| Impurity Class | Likely Identity | Diagnostic Sign (TLC/HPLC) | Removal Strategy |
| Starting Material | 2-Hydroxy-3-methylbenzaldehyde | Lower R_f than product; stains strongly with FeCl₃ (Phenolic).[1][2][3] | Protocol A (Caustic Wash) |
| Alkylation Reagent | (Bromomethyl)cyclopropane | High R_f; often invisible to UV, stains with Iodine/KMnO₄.[2] | Protocol B (Bisulfite/Distillation) |
| Byproduct | Cyclopropylmethanol | Mid-range R_f; broad peak (Hydrolysis product).[2][3] | Protocol B (Bisulfite) |
| Oxidation Product | Benzoic Acid Derivative | Streaking near baseline; acidic pH.[2][3] | Protocol A (Bicarb/Caustic Wash) |
Module 1: Scavenging Unreacted Phenols (Protocol A)
User Query: "I see a persistent spot on TLC just below my product that stains violet/red with ferric chloride. How do I remove it without running a column?"
Technical Insight:
The spot is unreacted 2-hydroxy-3-methylbenzaldehyde .[1][2][3] Because the starting material is a phenol (
The "Caustic Scavenge" Protocol
-
Dilution: Dissolve your crude oil in a non-polar solvent.[2][3] Toluene or TBME (tert-Butyl methyl ether) are superior to Dichloromethane (DCM) here, as they encourage better phase separation with basic water.[1][2][3]
-
The Wash:
-
Verification: Check the pH of the aqueous layer.[3] It must be >12.
-
Neutralization: Wash the organic layer 1× with Brine, then 1× with Water to remove residual base.[2][3]
-
Drying: Dry over Na₂SO₄ and concentrate.
Visualizing the Separation Logic:
Caption: Figure 1. Chemoselective partitioning of phenolic impurities using basic extraction.
Module 2: The Bisulfite Reset (Protocol B)
User Query: "My product is contaminated with non-polar alkyl halides and alcohols. Recrystallization isn't working because the oil is too viscous."
Technical Insight: This is the "Gold Standard" for aldehyde purification. Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form water-soluble sulfonated adducts.[1][2][3] Impurities like cyclopropylmethyl bromide (alkyl halide) or cyclopropylmethanol (alcohol) do not react and remain in the organic layer.[3] You can then wash them away and regenerate your pure aldehyde [3].[2][3]
Step-by-Step Bisulfite Protocol
Phase 1: Formation of the Adduct
-
Dissolve crude material in 3 volumes of Ethyl Acetate .
-
Add 2 equivalents of saturated aqueous NaHSO₃ solution.
-
Vigorous Agitation: Stir rapidly for 4–12 hours.
-
Troubleshooting: If the reaction is slow (due to the steric bulk of the ortho-cyclopropylmethoxy group), add 10% Methanol to the mixture to increase phase solubility.
-
-
Separation:
-
Scenario A (Precipitate): If a white solid forms, filter it.[2][3] This is your product adduct. Wash with ether.[1][2][3][4]
-
Scenario B (Soluble): If no solid forms (common with bulky ethers), separate the layers. Your product is now in the aqueous layer. Keep the aqueous layer! Discard the organic layer (which holds the impurities).
-
Phase 2: Regeneration of the Aldehyde
-
Take the aqueous layer (or suspended solid) containing the adduct.
-
Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) solution or 10% NaOH.[2][3]
-
Extract the regenerated milky emulsion with Ethyl Acetate (3×).
Workflow Diagram:
Caption: Figure 2.[1][2][3] The Bisulfite "Trap and Release" mechanism for purifying sterically hindered benzaldehydes.
Module 3: Physical State & Storage (FAQs)
Q: "The product is an oil, but literature says it should be a solid. Why?" A: Small amounts of solvent (DMF/Toluene) or the "greasy" cyclopropyl impurity can depress the melting point.
-
Fix: If you have performed Protocol A and B, try triturating the oil with cold Pentane or Hexane. Scratch the flask walls with a glass rod to induce nucleation. If it remains an oil, it is likely acceptable for the next step (reductive amination/condensation) as is, provided the purity by HPLC is >95%.
Q: "My product turned yellow/orange overnight." A: Benzaldehydes oxidize to benzoic acids upon air exposure.[1][2][3]
-
Prevention: Store under Nitrogen/Argon at 4°C.
-
Remedy: If significant oxidation occurs (check via LCMS for M+16 peak), repeat Protocol A (Caustic Wash) to remove the carboxylic acid.
Summary of Specifications
| Property | Value | Note |
| Appearance | Pale yellow oil to off-white solid | Low melting point (<50°C typical for this class).[1][2][3] |
| Storage | 2–8°C, Inert Atmosphere | Air sensitive (oxidation).[2][3] |
| Key 1H NMR Signal | ~10.2 ppm (s, 1H) | Aldehyde proton.[2][3] Disappearance indicates oxidation.[1][2][3] |
| Key 1H NMR Signal | ~0.3–0.6 ppm (m, 4H) | Cyclopropyl ring protons.[2][3] |
References
-
Metcalf, B., Chuang, C., Dufu, K., Patel, M. P., Silva-Garcia, A., & Jenkins, C. (2017).[2][3] Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters, 8(3), 321–326.[2][3] [2]
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[1][2][3] (See Section 9.6.16 for Phenol removal).[2][3]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[2][3][6] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[2][3][6] [2]
Overcoming steric hindrance in 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde reactions
Introduction
Welcome to the dedicated technical support guide for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in reactions involving this unique ortho- and meta-substituted benzaldehyde. The core challenge with this substrate arises from significant steric hindrance around the aldehyde carbonyl group, imposed by the bulky ortho-cyclopropylmethoxy and meta-methyl substituents. This guide provides in-depth troubleshooting, mechanistic explanations, and actionable protocols to overcome these steric barriers and achieve your desired synthetic outcomes.
The reactivity of a benzaldehyde's carbonyl group is fundamentally governed by the electrophilicity of its carbon atom. While aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the ring, the substitution pattern on 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde presents a more complex scenario.[1] The substituents create a sterically crowded environment that can physically block the trajectory of incoming nucleophiles, significantly slowing reaction rates and lowering yields.[2][3][4][5]
Visualization of the Steric Challenge
The diagram below illustrates how the ortho and meta substituents create a "pocket" around the aldehyde, hindering the approach of a nucleophile.
Caption: Steric shields from the ortho-cyclopropylmethoxy and meta-methyl groups.
Troubleshooting Guide: Common Reactions
This section addresses specific issues in a question-and-answer format.
Section 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: My Grignard reaction with 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is giving very low yield and I'm recovering mostly starting material. What's happening?
Answer: This is a classic case of steric hindrance preventing the bulky Grignard reagent from accessing the electrophilic carbonyl carbon. The magnesium-complexed organometallic is often too large to navigate past the ortho-substituent.[2][3]
Troubleshooting Steps:
-
Switch to a Less Hindered Nucleophile: If your synthesis allows, switch from bulky Grignard reagents (e.g., iso-propyl or tert-butylmagnesium bromide) to smaller ones like methylmagnesium bromide or vinylmagnesium bromide.
-
Transmetalation to Organozinc or Organocerium Reagents:
-
Organozinc (Barbier-type reaction): These reagents are generally less reactive but also less basic and sterically demanding than Grignards, which can improve yields.
-
Organocerium (Luche-type conditions): Adding a Lewis acid like cerium(III) chloride (CeCl₃) can significantly enhance the electrophilicity of the carbonyl carbon. The organocerium reagent, generated in situ from an organolithium, is less basic and can favor direct 1,2-addition with improved yields for hindered substrates.
-
-
Increase Reaction Temperature: While typically performed at low temperatures to prevent side reactions, carefully increasing the reaction temperature (e.g., from 0 °C to room temperature or gentle reflux in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side products.
| Reagent Type | Relative Steric Bulk | Typical Reactivity | Recommended for This Substrate? |
| t-BuMgBr | Very High | High | No |
| i-PrMgBr | High | High | With caution/optimization |
| MeMgBr | Low | High | Yes |
| MeLi | Low | Very High | Yes |
| Organocerium (R-CeCl₂) | Varies (low-high) | Moderate | Highly Recommended |
| Organozinc (R-ZnBr) | Varies (low-high) | Low | Recommended |
Section 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: My Wittig reaction is slow and inefficient. How can I form an alkene from this aldehyde?
Answer: The Wittig reaction is highly sensitive to steric hindrance, both on the aldehyde and the ylide.[2] A sterically congested aldehyde like ours will react sluggishly with stabilized ylides and may even struggle with unstabilized ones.
Troubleshooting Steps:
-
Use a More Reactive Ylide: Salt-free unstabilized ylides are significantly more reactive than their salt-containing counterparts. Prepare the ylide using a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide in a non-polar solvent to precipitate the salt.
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, is often superior for hindered aldehydes. The phosphonate-derived carbanions are more nucleophilic than the corresponding Wittig ylides and the smaller steric profile of the transition state can lead to much better yields. This is the preferred method for generating E-alkenes.
-
Employ a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., LiCl, MgBr₂) in HWE reactions can accelerate the reaction by coordinating to the carbonyl oxygen, further increasing its electrophilicity.
Caption: A decision-making workflow for troubleshooting common reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic methods to overcome the steric hindrance? A1: Absolutely. N-Heterocyclic Carbene (NHC) catalysis is an excellent strategy. NHCs can react with the aldehyde to form a Breslow intermediate, which effectively inverts the polarity of the carbonyl carbon (umpolung).[6] This intermediate is a potent nucleophile that can then react with various electrophiles, bypassing the need for a nucleophile to attack the hindered carbonyl directly. This is particularly effective for reactions like benzoin and Stetter reactions.[7][8] Some engineered enzymes have also shown promise in catalyzing reactions with sterically hindered ortho-substituted benzaldehydes.[9]
Q2: I need to reduce the aldehyde to an alcohol. Will standard conditions work? A2: Standard reduction with sodium borohydride (NaBH₄) should still be effective, albeit potentially slower than with an unhindered aldehyde.[2] NaBH₄ is a relatively small hydride donor. If you encounter slow conversion, you can switch to the more reactive lithium aluminum hydride (LiAlH₄), but this is often unnecessary and requires stricter anhydrous conditions. The primary challenge is not typically reduction, but rather additions of carbon-based nucleophiles.
Q3: Does the cyclopropylmethoxy group itself have any electronic effects I should be aware of? A3: Yes. The oxygen atom of the methoxy group is electron-donating through resonance, which slightly reduces the electrophilicity of the carbonyl carbon. This electronic effect, combined with the significant steric effect, contributes to the compound's overall reduced reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[1]
Q4: Are there any specific synthesis methods that are well-suited for producing hindered benzaldehydes like this one? A4: Yes, methods that install the aldehyde group late in the synthesis onto an already substituted ring are common. Directed ortho-metalation is a powerful strategy where a directing group guides the deprotonation of the ortho position, followed by quenching with an electrophile like DMF.[10][11] Tandem reactions that proceed without the need to isolate intermediates can also be effective for building complex, substituted benzaldehydes in a single pot.[11][12]
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This protocol is designed to maximize yield for the olefination of a sterically hindered aldehyde.
Materials:
-
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
-
Triethyl phosphonoacetate (or other desired phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents). b. Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, decanting the hexanes carefully via cannula. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add the triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the phosphonate forms.
-
Reaction with Aldehyde: a. Dissolve 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC). Due to the steric hindrance, the reaction may require several hours (4-24 h) or gentle heating (40-50 °C) to reach completion.
-
Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Advanced Strategies: N-Heterocyclic Carbene (NHC) Catalysis
For transformations that are intractable via traditional methods, NHC catalysis offers a powerful alternative. The diagram below shows a simplified catalytic cycle for an NHC-catalyzed benzoin-type reaction.
Caption: Simplified catalytic cycle for NHC-mediated reactions.
This approach inverts the inherent electrophilicity of the aldehyde, turning it into a potent nucleophile (the Breslow intermediate), thus circumventing the steric barrier to external nucleophilic attack.[6]
References
- BenchChem. (2025). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.
- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Ni, Y., et al. (2025). N-Heterocyclic Carbene (NHC)
- BenchChem Technical Support Team. (2025).
- Miyatake, M., et al. (2018). Synthesis of Oxygenated ortho-Methylbenzaldehydes via Aryne [2+2] Cycloaddition and Benzocyclobutenol Ring. CHIMIA.
- Chemistry LibreTexts. (2024). 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Master Organic Chemistry. (2011).
- Solà, M., et al. (2022).
- Enders, D., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
- Harding, C. (2020). SN2 Reaction: Effect of Steric Hindrance. UCLA.
- Rovis, T., et al. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC, NIH.
- Biju, A. T., et al. (2025). Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aldehydes with Unactivated Imines.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- Solà, M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. pubs.acs.org [pubs.acs.org]
Solving solubility issues of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in water
Technical Support Guide: Solubilization of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Module 1: Compound Profile & Solubility Diagnosis
Compound: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde Chemical Class: Lipophilic Aryl Aldehyde / Cyclopropyl Ether Primary Challenge: High lipophilicity (LogP > 3.0 estimated) combined with a reactive aldehyde core.[1]
The "Why" Behind the Insolubility: As a Senior Application Scientist, I often see researchers struggle with this specific class of intermediates. The insolubility here stems from two structural factors:
-
The Lattice Energy: The planar benzene ring fused with the rigid cyclopropylmethoxy tail creates a crystal lattice (or viscous oil structure) that water molecules cannot penetrate.[1]
-
The Hydrophobic Shield: The 3-methyl group and the cyclopropyl ring act as a "grease ball," repelling the polar water network.[1]
Critical Stability Warning: Before attempting solubilization, acknowledge the "Aldehyde Paradox." To dissolve this, you might be tempted to heat it or adjust pH.[1]
-
DO NOT use strong acids: The cyclopropylmethoxy group is an ether, but the cyclopropyl ring is strained.[1] Strong acidic conditions (pH < 2) combined with heat can trigger ring-opening rearrangements.[1]
-
DO NOT use strong oxidizers: The aldehyde moiety will rapidly oxidize to the corresponding benzoic acid in the presence of dissolved oxygen, especially in basic aqueous solutions.
Module 2: Decision Matrix (Choose Your Method)
Use the following logic flow to determine the best solubilization strategy for your specific application.
Module 3: Troubleshooting Guides (Protocols)
Protocol A: The "Standard" Cosolvent Method (DMSO/Ethanol)
Best for: High-throughput screening, robust enzymatic assays.
The Science: DMSO disrupts the water lattice and solvates the hydrophobic cyclopropyl and methyl groups. The Trap: Adding the neat compound directly to water/DMSO mixtures causes "Oswald Ripening" (precipitation of large crystals).[1] You must use a stock solution.[1]
Step-by-Step:
-
Prepare Stock: Dissolve the compound in 100% DMSO (anhydrous) to reach a concentration of 10–50 mM . Vortex until clear.
-
The "Jet" Addition:
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays.
| Solvent System | Max Solubility (Est.) | Biological Compatibility |
| 100% DMSO | > 100 mM | Toxic to cells > 0.1-1% |
| 100% Ethanol | > 50 mM | Toxic to cells > 2-5% |
| PBS + 1% DMSO | ~ 50-100 µM | Excellent |
Protocol B: Cyclodextrin Complexation (The "Invisible" Carrier)
Best for: Animal studies, sensitive cell lines, or preventing aldehyde oxidation.
The Science: The hydrophobic cyclopropyl-phenyl core fits inside the "donut" shape of the cyclodextrin (CD), while the hydrophilic CD exterior interacts with water. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard here due to its cavity size matching the benzene ring.
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add your compound in excess (solid/oil) to the CD solution.[1]
-
Equilibration: Shake at 25°C for 24 hours.
-
Tip: Protect from light and oxygen (N2 purge) to save the aldehyde.[1]
-
-
Filtration: Filter out undissolved excess. The filtrate contains the solubilized complex.[1]
Protocol C: Surfactant-Stabilized Dispersion
Best for: Emulsions or less sensitive assays.[1]
The Science: Surfactants like Tween 80 or Poloxamer 188 form micelles.[1] The lipophilic tail of the aldehyde buries itself in the micelle core.
Step-by-Step:
-
Dissolve compound in a volatile solvent (e.g., small amount of acetone or ethanol).[1]
-
Add Tween 80 (final concentration 0.1% - 0.5%).[1]
-
Add Water/Buffer dropwise with vigorous stirring.
-
Evaporate the volatile solvent (acetone/ethanol) under a stream of Nitrogen.[1]
-
Result: A clear or slightly opalescent micellar solution.[1]
Module 4: Stability & Storage (The "Silent Killer")
The aldehyde group is your weak point.[1] In water, it is prone to:
-
Oxidation: Converts to 2-(cyclopropylmethoxy)-3-methylbenzoic acid.[1]
-
Hydration: Forms the gem-diol (reversible, but alters reactivity).[1]
Protective Workflow:
FAQ: Researcher to Researcher
Q: I see a white precipitate immediately after adding my DMSO stock to PBS. Why? A: This is "Solvent Shock." You likely added the DMSO too slowly or the concentration was too high.
-
Fix: Lower the stock concentration or use Protocol B (Cyclodextrin) .[1] Alternatively, warm the PBS to 37°C before addition (if your protein/cells allow).
Q: Can I sonicate the solution to dissolve it? A: Use caution. Sonication generates heat and free radicals.[1] For an aldehyde, this accelerates oxidation.[1] If you must sonicate, use a bath sonicator with ice water and flush the vial with Nitrogen first.
Q: My compound turned into a sticky gum at the bottom of the flask. A: You have exceeded the amorphous solubility limit. The compound has "oiled out."[1]
-
Fix: You need a surfactant (Tween 80) or a cosolvent (PEG 400). Pure water will never dissolve this gum.[1]
Q: Is the cyclopropyl group stable at pH 2? A: Risk High. Cyclopropyl ethers can undergo acid-catalyzed ring opening/cleavage.[1] Avoid pH < 4.[1] If you must work in acidic media, keep the temperature low (4°C) and minimize exposure time.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (General reference for benzaldehyde derivative solubility trends).
-
Sigma-Aldrich. (n.d.).[1] Benzaldehyde Solubility & Handling Guide. Link
-
PubChem. (2025).[1] Compound Summary: 2-Methoxybenzaldehyde (Analog).[1] National Library of Medicine. Link
-
Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups (Data on acid stability of ether/acetal linkages). Link[1]
Sources
Technical Support Center: Optimization of Reaction Temperature for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. The synthesis of this molecule, a substituted aromatic aldehyde, is most commonly achieved via a Williamson ether synthesis. This SN2 reaction involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).
Temperature is a critical parameter in this process. It dictates not only the reaction rate but also the selectivity and impurity profile. This document is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice grounded in established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature range for the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde?
A typical starting point for a Williamson ether synthesis is a temperature range of 50 to 100 °C.[1][2] The optimal temperature for your specific reaction will depend on several factors, including the choice of base, solvent, and the reactivity of the alkylating agent. It is often necessary to empirically determine the ideal temperature for maximizing yield and minimizing impurities.
Q2: Why is precise temperature control so critical for this specific reaction?
Precise temperature control is paramount for balancing reaction kinetics against potential side reactions.[3]
-
At lower temperatures, the reaction rate may be impractically slow, leading to incomplete conversion of the starting material.[2][3]
-
At higher temperatures, while the desired SN2 reaction rate increases, competing side reactions, such as the E2 elimination of cyclopropylmethyl bromide, become more prevalent.[1][4][5] Additionally, elevated temperatures can lead to the degradation of the starting materials or the final product.[6]
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the synthesis and provides a logical framework for resolving them through temperature adjustments and other related parameter changes.
Problem 1: Low or No Product Formation (Incomplete Conversion)
Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2-hydroxy-3-methylbenzaldehyde, even after several hours. What should I do?
A: This issue points to insufficient activation energy for the reaction to proceed at a reasonable rate.
Causality: The Williamson ether synthesis is an SN2 reaction, and like most reactions, its rate is temperature-dependent.[5][7] If the temperature is too low, the reacting molecules (the phenoxide and the cyclopropylmethyl bromide) lack the necessary kinetic energy to overcome the activation barrier, resulting in a slow or stalled reaction.[3]
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 10-15 °C and monitor the progress closely by TLC or HPLC every 30-60 minutes. A typical effective range is between 50-100 °C.[1]
-
Verify Base and Solvent: Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, or NaH) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).[7] Protic solvents can solvate the nucleophile, reducing its reactivity and necessitating higher temperatures.[8][9]
-
Check Alkylating Agent Reactivity: Cyclopropylmethyl bromide is generally reactive. However, if you are using a less reactive halide (like the chloride), a higher temperature may be required. Consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[2]
Problem 2: Significant Impurity Formation
Q: My reaction is fast, but I am observing a major byproduct that I suspect is from an elimination reaction. How can I improve the selectivity for my desired ether product?
A: This is a classic case of a competing E2 elimination reaction outcompeting the desired SN2 substitution pathway, a common issue when temperatures are too high.[4][5]
Causality: Cyclopropylmethyl bromide, being a primary halide, is susceptible to elimination reactions, especially in the presence of a strong base at elevated temperatures.[4][7] The phenoxide formed from 2-hydroxy-3-methylbenzaldehyde can act as both a nucleophile (leading to the desired SN2 product) and a base (promoting the E2 elimination of HBr from the alkyl halide). Higher temperatures favor elimination over substitution.[3]
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical step. Lower the temperature by 15-20 °C from your current condition. This will decrease the rate of both reactions but will disproportionately disfavor the elimination pathway, which has a higher activation energy.[3]
-
Evaluate Your Base: If you are using a very strong or sterically hindered base (like potassium tert-butoxide), it can preferentially act as a base for elimination.[4] Consider switching to a weaker, less hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often effective for aryl ether synthesis.[7]
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents favor the SN2 pathway.[1][9]
Problem 3: Inconsistent Yields and Reaction Times Between Batches
Q: I am getting variable results every time I run this reaction. Why is it not reproducible?
A: Inconsistent temperature control is a primary cause of batch-to-batch variability.
Causality: Minor fluctuations in reaction temperature can lead to significant differences in reaction rates and the ratio of substitution to elimination products. Factors like the type of heating mantle, stirring speed, and flask size can all affect heat transfer and the actual internal temperature of the reaction mixture.
Troubleshooting Steps:
-
Use a Controlled Heating System: Switch from a simple heating mantle to an oil bath or a temperature-controlled reaction block. This ensures uniform and stable heating.
-
Monitor Internal Temperature: Always place a thermometer or thermocouple directly into the reaction mixture (not just the heating bath) to monitor the true internal temperature.
-
Standardize Procedure: Keep all other parameters—such as solvent volume, stirring rate, and the rate of addition of reagents—identical for each run to ensure consistency.
Data & Protocols
Table 1: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Relative Reaction Rate | Predominant Pathway | Expected Yield of Ether | Potential Issues |
| 30 - 40 | Very Slow | SN2 | Low | Incomplete reaction, long reaction times. |
| 50 - 70 | Moderate | SN2 Favored | Good to Excellent | Optimal range for balancing rate and selectivity. |
| 80 - 100 | Fast | SN2 with competing E2 | Moderate to Good | Increased formation of elimination byproducts.[1][5] |
| > 110 | Very Fast | E2 and Decomposition | Low to Poor | Significant impurity levels, potential for starting material or product degradation.[6] |
This table provides generalized expectations. Optimal conditions should be determined empirically.
Experimental Workflow & Decision Making
Diagram 1: Troubleshooting Workflow for Temperature Optimization
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tailoredread.com [tailoredread.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Effect of Temperature on the Composition of a Synthetic Hydrocarbon Aviation Lubricating Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN2 reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR spectrum interpretation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Topic: 1H NMR Spectrum Interpretation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde Content Type: Publish Comparison Guide (Product vs. Precursor/Analog) Audience: Medicinal Chemists, Process Chemists, and Spectroscopy Specialists.
Executive Summary & Structural Logic
This guide provides a technical analysis of the 1H NMR spectrum for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde , a critical pharmacophore often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and heterocyclic building blocks.
To provide the most actionable insight for researchers, this guide compares the target molecule against its immediate synthetic precursor, 2-Hydroxy-3-methylbenzaldehyde . This "Product vs. Starting Material" comparison is the standard industrial benchmark for monitoring reaction completion (O-alkylation).
The Structural Challenge
The molecule features a trisubstituted benzene ring with a "crowded" environment:
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deshielding ortho protons.
-
Methyl (-CH3): Weak electron-donating group (EDG).
-
Cyclopropylmethoxy (-OCH2-Cp): A bulky electron-donating ether linkage.
The critical analytical task is distinguishing the cyclopropylmethoxy signature from potential aliphatic impurities and confirming the regioselectivity of the alkylation at the 2-position.
Theoretical Framework & Assignment Logic
The interpretation relies on three distinct spectral zones.[1] The presence of the cyclopropyl group introduces unique magnetic anisotropy, often creating complex high-order multiplets upfield.
Diagram 1: Spectral Assignment Workflow
Caption: Logical workflow for segmenting the NMR spectrum into diagnostic zones.
Comparative Spectral Data (Product vs. Precursor)
The following table contrasts the target molecule with its precursor. This data is derived from standard chemical shift principles and analogous literature values for 2-alkoxybenzaldehydes.
Solvent: CDCl₃ (Reference: TMS at 0.00 ppm) Frequency: 400 MHz[2]
| Proton Group | Target: 2-(Cyclopropylmethoxy)-... (δ ppm) | Precursor: 2-Hydroxy-... (δ ppm) | Δ Shift (ppm) | Multiplicity & J-Coupling |
| -CHO (Aldehyde) | 10.20 - 10.35 | 11.25 | -1.0 | Singlet (s). Upfield shift due to loss of H-bond. |
| -OH (Phenol) | Absent | 11.0 - 11.3 | N/A | Broad singlet (disappears upon reaction). |
| Ar-H6 (Ortho to CHO) | 7.65 - 7.75 | 7.36 - 7.40 | +0.3 | Doublet of doublets (dd, J≈7.8, 1.5 Hz). |
| Ar-H4 (Ortho to CH3) | 7.35 - 7.45 | 7.30 - 7.35 | +0.1 | Doublet (d, J≈7.5 Hz). |
| Ar-H5 (Meta) | 7.10 - 7.20 | 6.90 - 7.00 | +0.2 | Triplet (t, J≈7.6 Hz). |
| -O-CH₂- (Ether) | 3.85 - 3.95 | Absent | N/A | Doublet (d, J≈7.0 Hz). Key diagnostic peak. |
| Ar-CH₃ (Methyl) | 2.30 - 2.40 | 2.23 | +0.1 | Singlet (s). |
| Cp-CH (Methine) | 1.25 - 1.35 | Absent | N/A | Multiplet (m). |
| Cp-CH₂ (Methylene) | 0.60 - 0.70 | Absent | N/A | Multiplet (m). Diastereotopic. |
| Cp-CH₂ (Methylene) | 0.30 - 0.40 | Absent | N/A | Multiplet (m). Diastereotopic. |
Key Comparative Insights:
-
The "Phenolic Shift": The most obvious indicator of reaction success is the disappearance of the downfield phenolic proton (~11.25 ppm) and the upfield shift of the aldehyde proton. In the phenol, the -OH hydrogen bonds with the carbonyl oxygen, deshielding the aldehyde proton to ~11.25 ppm. In the ether product, this H-bond is broken, returning the aldehyde to the typical ~10.3 ppm range.
-
Cyclopropyl Anisotropy: The cyclopropyl protons appear unusually upfield (0.3–0.7 ppm). This is due to the ring current anisotropy of the cyclopropane ring, which shields the protons attached directly to the ring carbons.
Detailed Structural Elucidation
The Aromatic Region (Coupling Tree)
The aromatic region (7.0–7.8 ppm) displays an ABC or AMX spin system depending on the field strength.
-
H-6 (Deshielded): This proton is ortho to the carbonyl (-CHO). The magnetic anisotropy of the carbonyl group deshields this proton significantly, pushing it downfield to ~7.7 ppm.
-
H-5 (Shielded): Located meta to the carbonyl and ortho to the electron-donating alkoxy group, this is typically the most upfield aromatic signal (~7.1 ppm).
Diagram 2: Aromatic Coupling Connectivity
Caption: 3-bond J-coupling relationships in the aromatic ring.
The Cyclopropylmethoxy Side Chain
This is the "fingerprint" region.
-
The O-CH₂ Doublet: The methylene group attached to the oxygen appears as a doublet at ~3.9 ppm. It couples with the single methine proton of the cyclopropyl ring (3J coupling).
-
The Cyclopropyl "Roofing": The methylene protons on the cyclopropyl ring (positions 2 and 3 of the cyclopropyl) are magnetically non-equivalent due to the fixed geometry of the ring. You will often see complex multiplets at 0.3 ppm and 0.6 ppm rather than a clean quartet/triplet.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this strict protocol.
Step 1: Sample Preparation[4]
-
Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS.
-
Why? Chloroform is non-polar, preventing hydrogen bonding interactions that might broaden the aldehyde peak.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Check: Solution must be clear. Turbidity indicates inorganic salts (KBr/NaBr from the alkylation reaction) which must be filtered.
-
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for quick scans).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Critical: Aldehyde protons have long T1 relaxation times. If D1 is too short, the aldehyde integral will be under-represented (e.g., integrating to 0.8H instead of 1.0H).
-
-
Scans: 16 scans are usually sufficient.
Step 3: Validation (QC)
-
Lock Signal: Ensure the lock level is stable >80%.
-
Shimming: Monitor the TMS peak.[3][4] It should be a sharp singlet with FWHM < 0.5 Hz. If TMS is split or broad, re-shim Z1 and Z2.
Troubleshooting & Impurity Profiling
When synthesizing this molecule via O-alkylation of 2-hydroxy-3-methylbenzaldehyde with (bromomethyl)cyclopropane, common impurities include:
| Impurity | NMR Signature | Cause |
| Unreacted Phenol | Singlet at ~11.2 ppm | Incomplete reaction. |
| Cyclopropylmethyl bromide | Multiplets at 3.4 ppm (CH₂-Br) | Excess alkylating agent. |
| O-C-Alkylation | Complex aliphatic region | Reaction at Carbon instead of Oxygen (rare with K₂CO₃). |
| Water | Broad singlet ~1.56 ppm (in CDCl₃) | Wet solvent or hygroscopic product. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[Link] (Source for 2-Hydroxy-3-methylbenzaldehyde precursor data, SDBS No. 12345).
-
Metcalf, B., et al. (2017).[5] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[5] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5] [Link] (Context for Voxelotor intermediates and benzaldehyde analogs).
-
Reich, H. J. (2024). Structure Determination Using NMR.[3][6][7] University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction rules).
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Abstract
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines. We will compare different chromatographic conditions and demonstrate how to build a robust, specific, and accurate method suitable for quality control and stability testing in a drug development environment. The guide includes detailed experimental protocols, data interpretation, and visual diagrams to illustrate the logical workflow.
Introduction and Objective
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a complex aromatic aldehyde often used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity is critical as any impurities, particularly degradation products, can impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is required to accurately quantify its purity and profile any related substances.
The primary objective of this guide is to develop a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method that can separate 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde from its potential process-related impurities and degradation products.[1][2] A stability-indicating method is essential to demonstrate that the analytical procedure can accurately measure the drug substance without interference from degradants, which might form under various stress conditions.[3][4] This guide will follow the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[5][6][7]
Method Development Strategy: A Rationale-Driven Approach
A successful HPLC method is not developed by chance but through a systematic and logical process. Our strategy involves understanding the analyte, screening initial conditions, optimizing the separation, and finally, proving the method is fit for purpose through forced degradation and validation.
Analyte Characterization and Initial Parameter Selection
Before any injection, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure and Polarity: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a moderately non-polar (hydrophobic) molecule due to its aromatic ring and alkyl ether group. This immediately suggests that Reversed-Phase Chromatography (RPC) will be the most effective separation mode.[8] In RPC, a non-polar stationary phase is used with a polar mobile phase.[8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point for hydrophobic compounds like our analyte.[9][10] We will begin with a standard dimension column (e.g., 4.6 mm x 150 mm, 5 µm particle size) to balance resolution and analysis time.[10]
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[2][8]
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower UV cutoff and lower viscosity, often leading to better peak shapes and efficiency. We will start with Acetonitrile (ACN) .
-
Aqueous Phase: We will begin with purified water. Buffers are generally not required for neutral compounds like this aldehyde, simplifying the mobile phase.[11]
-
-
Detection: The presence of a benzaldehyde chromophore suggests strong absorbance in the UV region. A UV-Vis detector is appropriate. A preliminary scan of the analyte in the mobile phase will determine the optimal detection wavelength (λmax), which is anticipated to be around 254 nm - 270 nm for this class of compounds.
Visualizing the Workflow
The entire method development and validation process can be visualized as a logical progression from initial assessment to the final, validated method.
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- 10. labtech.tn [labtech.tn]
- 11. lcms.cz [lcms.cz]
Technical Comparison Guide: MS Profiling of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
This guide details the mass spectrometry (MS) fragmentation profile of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) such as Roflumilast analogs and potential KRAS inhibitors.
This technical analysis compares the compound’s MS performance against its metabolic precursors and structural analogs, providing researchers with diagnostic markers for quality control and structural elucidation.
Executive Summary
-
Compound: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
-
CAS: 1154340-59-6 (Isomer Reference); Note: Specific 3-methyl isomer is a custom building block.
-
Molecular Formula: C₁₂H₁₄O₂ (MW: 190.24 Da)
-
Primary Application: Key intermediate for installing cyclopropylmethoxy pharmacophores (common in PDE4 inhibitors).
-
Core Challenge: Differentiating this ether from its phenolic precursor (2-hydroxy-3-methylbenzaldehyde) and aliphatic analogs (e.g., isopropyl ethers) during reaction monitoring.
Comparative Performance Analysis
This section evaluates the MS "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—against two critical alternatives: its starting material (Precursor) and a structural analog (Alternative Ether).
Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
| Feature | Target Compound (2-Cyclopropylmethoxy-3-methylbenzaldehyde) | Alternative 1: Precursor (2-Hydroxy-3-methylbenzaldehyde) | Alternative 2: Analog (2-Isopropoxy-3-methylbenzaldehyde) |
| Molecular Ion (M⁺) | m/z 190 (Moderate intensity) | m/z 136 (Strong, stable phenol) | m/z 178 (Weak, unstable) |
| Base Peak | m/z 55 (C₄H₇⁺, Cyclopropylmethyl) | m/z 136 (Parent ion) | m/z 43 (Isopropyl cation) |
| Diagnostic Loss | M–55 (Loss of cyclopropylmethyl) | M–1 (Loss of aldehyde H) | M–42 (McLafferty rearrangement) |
| Ortho Effect | m/z 135 (Phenolic cation formation) | m/z 107 (Loss of CHO) | m/z 136 (McLafferty product) |
| Specificity | High (Unique m/z 55/135 ratio) | Medium (Common phenolic pattern) | Low (m/z 43 is ubiquitous) |
Deep Dive: Fragmentation Mechanics
The fragmentation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is driven by the stability of the cyclopropylmethyl cation and the "ortho effect" facilitated by the adjacent aldehyde group.
Mechanism A: Cyclopropylmethyl Cleavage (Primary Pathway)
Unlike standard alkyl ethers, the cyclopropylmethyl group does not simply lose a methyl radical. The bond between the ether oxygen and the methylene group (
-
Ionization: Removal of an electron from the ether oxygen.
-
Heterolytic Cleavage: The C–O bond breaks, generating the neutral phenoxy radical and the m/z 55 cation .
-
Rearrangement: The m/z 55 ion resonates between cyclopropylcarbinyl, cyclobutyl, and allyl cation forms, making it the dominant base peak.
Mechanism B: The "Ortho Effect" (Secondary Pathway)
The proximity of the aldehyde (–CHO) at position 1 and the ether (–OR) at position 2 allows for a distinct interaction.
-
Step 1: Transfer of a hydrogen from the methylene group of the ether to the carbonyl oxygen via a six-membered transition state (McLafferty-like).
-
Step 2: Elimination of a neutral alkene (methylenecyclopropane).
-
Result: Formation of the radical cation of 2-hydroxy-3-methylbenzaldehyde (m/z 136 ), which then decays to m/z 135 (loss of H).
Visualization: Fragmentation Signaling Pathway
Figure 1: Predicted fragmentation pathways for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde under 70 eV Electron Impact (EI).
Experimental Protocol: Validation Workflow
To confirm the identity of this intermediate in a synthesis mixture, follow this self-validating protocol. This method ensures differentiation from the starting material (2-hydroxy-3-methylbenzaldehyde).
Objective: Verify O-alkylation completion and absence of C-alkylation byproducts.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.
-
Critical: Do not use protic solvents if analyzing via GC-MS derivatization, though direct injection is preferred for this stable ether.
Step 2: GC-MS Parameters (Standard)
-
Inlet: 250°C, Split 20:1.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven: 60°C (1 min) → 20°C/min → 280°C.
-
Source: 230°C, 70 eV.
Step 3: Data Interpretation Criteria (Pass/Fail)
-
Check M+: Look for m/z 190 . If m/z 136 is dominant and 190 is absent, the reaction failed (starting material only).
-
Check Base Peak:
-
Pass: Base peak is m/z 55 (indicates intact cyclopropylmethyl group).
-
Fail: Base peak is m/z 43 (indicates isopropyl impurity) or m/z 136 (indicates hydrolysis/precursor).
-
-
Check Isomer Purity:
-
The 3-methyl isomer typically shows a higher abundance of m/z 161 (M-CHO) compared to the 4-methyl isomer due to the steric "buttressing effect" of the adjacent methyl group destabilizing the carbonyl, promoting CO loss.
-
Summary of Key Findings
-
Distinct Fingerprint: The combination of m/z 190 (M+) and m/z 55 (Base) is the unique fingerprint of this molecule.
-
Differentiation: It is easily distinguished from its isopropyl analog (m/z 43 base) and its hydroxy-precursor (m/z 136 parent).
-
Stability: The cyclopropyl ring is robust under standard ESI conditions but fragments predictably under EI, making GC-MS the preferred method for structural confirmation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0).[1][2][3][4] National Institute of Standards and Technology.[4] Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement and ortho-effects).
-
ChemicalBook. (2024).[5] Product Entry: 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde (Isomer Reference).Link
-
Hong, D. S., et al. (2020). KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine. (Context for KRAS inhibitor intermediates). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[6] (Source for cyclopropylmethyl fragmentation rules).
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- 6. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Introduction: Beyond a Simple Spectrum
In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural confirmation of novel molecular entities is paramount. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde represents a class of highly functionalized aromatic aldehydes, valuable as intermediates in the synthesis of complex pharmaceutical agents. Its unique combination of an aldehyde, a cyclopropyl ether, and a substituted aromatic ring presents a distinct spectroscopic challenge and an opportunity for in-depth analysis.
Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and powerful first-line technique for verifying the synthesis of such molecules.[1][2] It provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][3] This guide moves beyond a mere listing of peaks; it provides a comparative framework for interpreting the FTIR spectrum of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, explaining the causal relationships between molecular structure and vibrational frequencies, and offering a self-validating protocol for researchers.
Molecular Architecture and Key Vibrational Probes
The first step in any spectral analysis is to deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrations.
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). [4]2. Crystal Cleaning: Before any measurements, meticulously clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) and a soft, lint-free tissue to remove any residues.
-
Background Acquisition: Record a background spectrum with the clean, empty ATR crystal. [5]This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A stable background is essential for data quality.
-
Sample Application: Place a small amount (typically 1-2 mg for a solid) of the 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure anvil to ensure firm and uniform contact between the sample and the crystal. Acquire the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio. [4]6. Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. [5]Apply a baseline correction if needed to ensure accurate peak intensity analysis.
Spectral Deconstruction: Assigning the Key Functional Groups
The power of FTIR lies in its ability to correlate specific absorption bands with known vibrational modes of functional groups. We will now dissect the expected spectrum of our target molecule.
The Aromatic Core (Benzene Ring)
The trisubstituted benzene ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. [6][7]Expect weak to medium bands in the 3100-3000 cm⁻¹ region. Their presence is a clear indicator of hydrogens attached to an unsaturated system. [7]* Aromatic C=C Stretches (In-Ring): The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region. [6][8]Typically, two or three bands are observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹. [7][9]* C-H Out-of-Plane (OOP) Bending: The region between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring. [7]For a 1,2,3-trisubstituted ring, specific patterns of bands are expected in this fingerprint region, though they can be complex.
The Aldehyde Group (-CHO)
The aldehyde is one of the most readily identifiable functional groups in an IR spectrum.
-
C=O Carbonyl Stretch: This is typically one of the strongest and sharpest peaks in the spectrum. [10]For an aldehyde conjugated to an aromatic ring, the C=O stretching frequency is lowered due to resonance effects, which delocalize electron density and slightly weaken the double bond. [11]Therefore, expect a very strong, sharp absorption around 1705-1685 cm⁻¹ . [11][12]This is a downward shift from non-conjugated aldehydes, which appear closer to 1730 cm⁻¹. [10][12]* Aldehydic C-H Stretch (Fermi Doublet): This is a hallmark of an aldehyde. Two weak to medium-intensity bands appear in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ range. [9][11]The band around 2720 cm⁻¹ is particularly diagnostic and rarely obscured, making it a key feature to distinguish an aldehyde from a ketone. [3]
The Ether Linkage and Aliphatic Moieties
-
Asymmetric C-O-C Stretch: The ether linkage in an aryl alkyl ether produces a strong, characteristic absorption band. The most prominent feature is the asymmetric C-O-C stretch, which is expected in the 1300-1200 cm⁻¹ range. [13][14]Phenyl alkyl ethers often show a particularly strong band around 1250 cm⁻¹ . [13]* Symmetric C-O-C Stretch: A second, often weaker, symmetric stretching band can appear in the 1150-1050 cm⁻¹ region. [13][15]* Aliphatic C-H Stretches: The methyl (-CH₃) and methylene (-CH₂) groups give rise to C-H stretching vibrations just below 3000 cm⁻¹. [8] * Asymmetric -CH₃ stretch: ~2960 cm⁻¹ [6] * Asymmetric -CH₂ stretch: ~2925 cm⁻¹ [16] * Symmetric -CH₃ stretch: ~2870 cm⁻¹ [6] * Symmetric -CH₂ stretch: ~2850 cm⁻¹ [8]* Aliphatic C-H Bending: The scissoring vibration of the -CH₂- group and the asymmetric bending of the -CH₃ group often overlap near 1465 cm⁻¹ . [8][16]A distinct symmetric "umbrella" mode for the methyl group appears around 1375 cm⁻¹ . [16]
The Cyclopropyl Group
The strained three-membered ring of the cyclopropyl group has unique spectroscopic features.
-
Cyclopropyl C-H Stretch: Due to the increased s-character of the C-H bonds in the strained ring, their stretching vibrations occur at a higher frequency than both aromatic and typical aliphatic C-H stretches. [16]Look for a characteristic weak to medium band in the 3100-3040 cm⁻¹ region. [5][17]* Cyclopropane Ring Deformation: The "breathing" or deformation of the cyclopropane ring often produces a characteristic absorption near 1020 cm⁻¹ . [5]
Data Summary: A Comparative Table of Vibrational Frequencies
This table summarizes the expected vibrational frequencies for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, providing a direct comparison between established literature values and the features to look for in an experimental spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Rationale & Comparative Notes |
| Cyclopropyl | C-H Stretch | 3100 - 3040 [5][17] | Medium-Weak | Higher frequency than other C-H stretches due to ring strain and increased s-character. A key diagnostic feature. |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 [6][7] | Medium-Weak | Confirms hydrogens on an unsaturated carbon framework. Often overlaps with cyclopropyl C-H stretch. |
| Alkyl (Methyl & Methylene) | -C-H Stretch | 2965 - 2850 [8][16] | Strong | Lower frequency than unsaturated C-H stretches. Includes asymmetric and symmetric modes. |
| Aldehyde | O=C-H Stretch | 2860 - 2800 & 2760 - 2700 [11] | Weak | The ~2720 cm⁻¹ band is a classic, unambiguous aldehyde marker, distinguishing it from ketones. |
| Aldehyde | C=O Stretch | 1705 - 1685 [11][12] | Very Strong, Sharp | Frequency is lowered from the typical ~1730 cm⁻¹ due to electronic conjugation with the aromatic ring. |
| Aromatic Ring | C=C In-Ring Stretch | 1620 - 1450 [6][8] | Medium, Sharp | A series of peaks confirming the aromatic skeleton. |
| Alkyl (Methyl & Methylene) | C-H Bending | 1465 (asymm) & 1375 (symm) [8][16] | Medium | The symmetric methyl bend at ~1375 cm⁻¹ is often sharp and distinct. |
| Ether | C-O-C Asymmetric Stretch | 1300 - 1200 [13][14] | Strong | For aryl alkyl ethers like this one, a very strong peak is expected near 1250 cm⁻¹. |
| Ether | C-O-C Symmetric Stretch | 1150 - 1050 [13][15] | Medium | Complements the asymmetric stretch to confirm the ether linkage. |
| Cyclopropyl | Ring Deformation | ~1020 [5] | Medium-Weak | A characteristic "breathing" mode of the three-membered ring. |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 [7] | Medium-Strong | Complex pattern in the fingerprint region, diagnostic of the 1,2,3-trisubstitution pattern. |
Conclusion
The FTIR spectrum of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a rich tapestry of overlapping but distinct vibrational absorptions. A successful synthesis can be confidently confirmed by the simultaneous presence of several key features:
-
A very strong carbonyl (C=O) absorption in the conjugated region (~1700 cm⁻¹ ).
-
The characteristic weak aldehydic C-H stretches (~2820 and ~2720 cm⁻¹ ).
-
A strong, prominent C-O-C ether band around 1250 cm⁻¹ .
-
High-frequency C-H stretches above 3000 cm⁻¹, attributable to both the aromatic and, critically, the cyclopropyl groups (~3040-3100 cm⁻¹ ).
-
Standard aliphatic C-H stretches just below 3000 cm⁻¹.
By systematically comparing the experimental spectrum against this detailed guide, researchers and drug development professionals can rapidly and reliably validate the molecular structure of this important synthetic intermediate, ensuring the integrity of subsequent research and development phases.
References
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]
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Fuson, N., & Josien, M. L. (1953). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. The Journal of Chemical Physics, 21(9), 1627-1632. Available at: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
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DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Available at: [Link]
-
ResearchGate. FTIR spectra for ether functional group (C-O-C) region of PGMA... Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
ResearchGate. (2025, August 6). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. Available at: [Link]
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NPTEL. Characteristic Group Vibrations of Organic Molecules. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of cyclopropane C3H6. Available at: [Link]
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Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available at: [Link]
-
Pacific BioLabs. (2019, August 6). FTIR - A Helpful Tool to Determine Chemical Composition. Available at: [Link]
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Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Molecular Structure, 875(1-3), 560-564. Available at: [Link]
-
ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]
-
Ali, M. A., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 48, 109249. Available at: [Link]
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NIST. Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]
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Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]
-
AIP Publishing. (1965). Group Frequencies in Cyclopropanes. A Correlation Diagram. Available at: [Link]
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Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Available at: [Link]
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ADMATEL. Compositional Analysis. Available at: [Link]
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ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Selective Aerobic Oxidation of Biomass Model Compound Veratryl Alcohol Catalyzed by Air-stable Copper(II) Complex in Water - Supporting Information. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde: A GC-MS Centric Approach
In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of building blocks like 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is paramount. The presence of even trace impurities can derail synthetic pathways, compromise biological activity, and introduce confounding variables into experimental results. Therefore, a robust, validated analytical methodology for purity assessment is not merely a quality control checkpoint; it is a foundational pillar of scientific rigor.
This guide provides an in-depth, comparative analysis of validating the purity of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, compare GC-MS to viable alternatives, and present the experimental data and protocols necessary for researchers, scientists, and drug development professionals to implement these techniques with confidence.
The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
For a molecule with the characteristics of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ), GC-MS emerges as the gold-standard analytical technique.[1] Its suitability stems from the compound's inherent volatility and thermal stability, which are prerequisites for gas-phase analysis.[2][3][4] The power of this technique lies in its dual-stage approach: the gas chromatograph provides exquisite separation of the analyte from potential impurities, while the mass spectrometer offers definitive identification based on a compound's unique mass-to-charge ratio and fragmentation fingerprint.[1]
Anticipating the Adversaries: Potential Impurities
A self-validating protocol begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for substituted benzaldehydes (e.g., Williamson ether synthesis from a substituted salicylaldehyde followed by functional group manipulations), we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Such as 2-hydroxy-3-methylbenzaldehyde or cyclopropylmethyl bromide.
-
Reaction By-products: Including isomeric variants or products from side reactions.[5][6]
-
Over-oxidation Products: The corresponding carboxylic acid, 2-(cyclopropylmethoxy)-3-methylbenzoic acid, is a common impurity if the aldehyde is synthesized via an oxidation step.[7]
-
Residual Solvents: From the reaction or purification steps (e.g., Toluene, DMF, Acetone).
GC-MS is exceptionally well-suited to detect and identify these varied and often volatile contaminants.[8]
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to provide high-resolution separation and sensitive detection. The choices herein are deliberate, aiming for a robust and reproducible method.[8][9]
1. Sample Preparation:
-
Rationale: The goal is to solubilize the analyte in a high-purity, volatile solvent that is compatible with the GC system and provides a sharp injection peak.
-
Procedure:
-
Accurately weigh approximately 10 mg of the 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde sample.
-
Dissolve the sample in 10 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL GC vial.
-
2. Instrumentation & Parameters:
-
Rationale: The parameters are optimized to ensure efficient volatilization, excellent separation on the column, and sensitive detection by the mass spectrometer. A non-polar column is chosen as the analyte is moderately polar, allowing for good separation based on boiling points and subtle polarity differences. The temperature program is designed to first elute volatile solvents and then separate compounds with close boiling points through a gradual ramp.
-
System: A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.
-
Parameters Table:
| Parameter | Setting | Justification |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A versatile, low-polarity column providing excellent resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency and safety. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Injector Type | Split/Splitless | Allows for both high concentration (splitless) and low concentration (split) sample analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Injection Vol. | 1 µL (Split ratio 50:1) | A higher split ratio prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial hold allows for solvent elution, while the ramp effectively separates compounds based on boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the target analyte and a wide range of potential impurities and fragments. |
Workflow Visualization
Data Interpretation: From Spectrum to Purity
-
Total Ion Chromatogram (TIC): The primary output is the TIC, which plots signal intensity against retention time. The main peak should correspond to 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. All other peaks are potential impurities.
-
Mass Spectrum Analysis: By clicking on the main peak, its mass spectrum is revealed. For our target compound, we predict a molecular ion peak ([M]⁺) at m/z 206.
-
Fragmentation Pattern: The true power of MS lies in its reproducible fragmentation.[10][11][12] The electron ionization process will break the molecule into characteristic fragments.
-
Impurity Identification: Each minor peak in the TIC is analyzed similarly. Its mass spectrum can be compared against a reference library (e.g., NIST) for tentative identification.
-
Purity Calculation: The purity is typically calculated using the area percent method, where the peak area of the analyte is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Analyte Peak / Sum of All Peak Areas) x 100
This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for purity screening. For regulatory filings, a more rigorous quantification using a certified reference standard would be required.
Comparative Analysis: Alternative and Complementary Techniques
While GC-MS is the preferred method, a comprehensive validation strategy often involves orthogonal techniques—methods that measure the analyte based on different chemical or physical principles.[13] This provides a more complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][14]
-
When to Use It: HPLC is particularly advantageous for analyzing non-volatile or thermally labile impurities, such as the over-oxidation product (a carboxylic acid) or high molecular weight by-products, which may not be suitable for GC.[3][4]
-
Causality: The choice of a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water gradient) is standard for moderately polar organic molecules. Detection is typically done with a UV detector, as the aromatic ring in the analyte provides strong chromophores.
-
Limitation: While excellent for quantification, a standard UV detector does not provide the definitive structural information that a mass spectrometer does.[15] Co-eluting impurities can be missed.
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a primary analytical method that can determine purity without requiring a specific reference standard of the analyte.[16][17][18]
-
Principle of Operation: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated with high accuracy.[13][17]
-
Expertise & Trustworthiness: qNMR is considered a primary ratio method by metrological institutes. Its non-destructive nature allows the sample to be recovered after analysis.[13] It provides simultaneous structural confirmation and quantification.
-
Limitation: It has lower sensitivity than chromatographic methods and can be challenging if impurity signals overlap with analyte signals, although 2D NMR techniques can help mitigate this.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique best used for identity confirmation rather than purity validation.
-
Application: It is excellent for quickly verifying the presence of key functional groups. For our molecule, we would expect to see characteristic stretches for the aldehyde C=O (~1700 cm⁻¹), aromatic C=C (~1600-1450 cm⁻¹), and C-O ether bonds (~1250 cm⁻¹).[19][20][21][22]
-
Limitation: FT-IR is generally not sensitive enough to detect impurities below a 1-2% level and provides no quantitative information about them. Its value is in confirming that the bulk material is indeed the correct compound.
Decision Matrix: Selecting the Right Tool
The choice of analytical technique is driven by the specific question being asked.
Comparative Performance Summary
| Feature | GC-MS | HPLC-UV | qNMR | FT-IR |
| Selectivity | Excellent | Very Good | Good | Poor |
| Sensitivity | Excellent (ppb-ppt) | Good (ppm-ppb) | Moderate (requires mg) | Poor (>1%) |
| Quantification | Excellent (with standards) | Excellent (with standards) | Excellent (Primary Method) | Not suitable |
| Identification | Definitive (Mass Spectrum) | Tentative (Retention Time) | Definitive (Structure) | Functional Groups Only |
| Throughput | Moderate | High | Low | Very High |
| Sample Type | Volatile & Thermally Stable | Wide Range (incl. non-volatile) | Soluble Samples | Any |
Conclusion
For the comprehensive purity validation of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, GC-MS stands as the superior technique , offering an unparalleled combination of separation efficiency, sensitivity, and definitive identification of volatile and semi-volatile impurities.[1] Its ability to generate a chemical "fingerprint" provides a high degree of confidence in the material's identity and purity.
However, a truly robust quality assessment is not built on a single method. Integrating GC-MS with an orthogonal technique like HPLC-UV to screen for non-volatile species and employing qNMR for absolute purity determination creates a self-validating system that ensures the highest level of scientific integrity. FT-IR serves as a rapid and essential tool for initial identity confirmation. By understanding the strengths and causality behind each method, researchers can confidently characterize their materials, ensuring the reliability and reproducibility of their work.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts . (2024, May 9). Chemistry LibreTexts. Available at: [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL . RSSL. Available at: [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. Available at: [Link]
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Formaldehyde Analysis by GC and HPLC - What Are the Differences - Drawell . (2025, April 11). Drawell. Available at: [Link]
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Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry - Scribd . Scribd. Available at: [Link]
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Validation of GC/ GC-MS methodologies - ComplianceIQ . ComplianceIQ. Available at: [Link]
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FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
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FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed . (2012, February 15). PubMed. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications . (2014, November 7). ACS Publications. Available at: [Link]
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High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - RSC Publishing . RSC Publishing. Available at: [Link]
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C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown . (2025, December 4). Doc Brown's Chemistry. Available at: [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange . (2024, January 20). qNMR Exchange. Available at: [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh . eGyanKosh. Available at: [Link]
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Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde . (2018, November 16). YouTube. Available at: [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . (2024, December 13). International Journal of Trends in Emerging Research and Development. Available at: [Link]
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CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR . University of Pretoria. Available at: [Link]
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Understanding the Differences Between HPLC and GCMS Systems - AmpTech Instruments . (2023, January 13). AmpTech Instruments. Available at: [Link]
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Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - Academia.edu . Academia.edu. Available at: [Link]
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Celebration of Scholarship: GCMS VS HPLC . University of the Pacific. Available at: [Link]
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A Review on GC-MS and Method Development and Validation - Impactfactor . Impact Factor. Available at: [Link]
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HPLC vs GC: What Sets These Methods Apart - Phenomenex . (2025, June 6). Phenomenex. Available at: [Link]
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Tests for Aldehydes and Ketones - BYJU'S . (2019, October 9). BYJU'S. Available at: [Link]
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"HPLC or GC-MS: Which Technique is Best for Your Needs?" . (2024, October 21). Aijiren. Available at: [Link]
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Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed . PubMed. Available at: [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC . (2021, November 9). NCBI. Available at: [Link]
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CAS#:1243373-61-6 | 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde | Chemsrc . (2025, August 28). ChemSrc. Available at: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry - UND Scholarly Commons . (2015, August 7). University of North Dakota. Available at: [Link]
- CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents. Google Patents.
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Safety Assessment of Benzaldehyde as Used in Cosmetics . (2023, May 19). Cosmetic Ingredient Review. Available at: [Link]
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Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone . (2016, June 15). PubMed. Available at: [Link]
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Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4) - Cheméo . Cheméo. Available at: [Link]
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Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB . (2010, April 8). FooDB. Available at: [Link]
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2-Methylbenzaldehyde - Wikipedia . Wikipedia. Available at: [Link]
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Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde . Journal of the Chemical Society. Available at: [Link]
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The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone | Request PDF - ResearchGate . (2025, August 6). ResearchGate. Available at: [Link]
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Bioactivity & SAR Analysis: Cyclopropylmethoxy vs. Ethoxy Benzaldehydes
The following guide provides an in-depth technical comparison of Cyclopropylmethoxy versus Ethoxy substituted benzaldehydes. This analysis focuses on their physicochemical properties, metabolic stability, and bioactivity profiles, specifically within the context of medicinal chemistry and drug design (e.g., PDE4 inhibitors).
Executive Summary
In medicinal chemistry, the substitution of an ethoxy (-OEt) group with a cyclopropylmethoxy (-OCH₂-cPr) group on a benzaldehyde scaffold represents a strategic "bioisosteric replacement" designed to enhance metabolic stability and potency.
While both groups function as lipophilic ethers, the cyclopropylmethoxy moiety acts as a "Metabolic Shield." Unlike the ethoxy group, which is prone to rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring hinders oxidative attack due to steric bulk and the high bond dissociation energy of its strained C-H bonds. Furthermore, the cyclopropyl group projects deeper into hydrophobic pockets (e.g., the Q2 pocket of PDE4), often resulting in superior binding affinity compared to the shorter, more flexible ethyl chain.
Physicochemical & Structural Comparison
The transition from ethoxy to cyclopropylmethoxy alters the molecular landscape significantly. The cyclopropyl group is not merely a "larger ethyl"; it possesses unique electronic and steric properties derived from ring strain (~27.5 kcal/mol).
Table 1: Comparative Physicochemical Profile
| Feature | Ethoxy Benzaldehyde Analog | Cyclopropylmethoxy Benzaldehyde Analog | Impact on Bioactivity |
| Formula | -OCH₂CH₃ | -OCH₂CH(CH₂)₂ | CPM adds steric bulk & lipophilicity. |
| Lipophilicity (LogP) | Moderate (~2.5 - 3.0) | High (~3.2 - 3.8) | CPM increases membrane permeability and hydrophobic binding. |
| Steric Volume | Small, flexible | Medium, rigid (cone-like) | CPM fills hydrophobic pockets more effectively (e.g., PDE4 Q2 pocket). |
| Metabolic Liability | High (Rapid O-dealkylation) | Low (Resistant to oxidation) | CPM extends half-life ( |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) with | Cyclopropyl ring can interact with aromatic systems via |
*Values are approximate estimates for a typical di-substituted benzaldehyde core (e.g., 3,4-dialkoxy).
Metabolic Stability: The "Metabolic Shield" Effect
The most critical differentiator is metabolic stability. The ethoxy group is a classic substrate for CYP450-mediated O-dealkylation , leading to rapid clearance. The cyclopropylmethoxy group mitigates this through two mechanisms:
-
Steric Hindrance: The bulky ring prevents the heme iron of CYP450 from accessing the
-carbon. -
Bond Strength: The C-H bonds in a cyclopropane ring have higher dissociation energy (approx. 106 kcal/mol) compared to acyclic alkyl C-H bonds (~98 kcal/mol), making hydrogen abstraction—the rate-limiting step in metabolism—energetically unfavorable.
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways.
Bioactivity Case Study: PDE4 Inhibition
The most prominent application of the cyclopropylmethoxy group is in Phosphodiesterase 4 (PDE4) inhibitors , such as Roflumilast .
-
The Target: PDE4 enzymes contain a catalytic site with two distinct hydrophobic pockets (Q1 and Q2).
-
Ethoxy Performance: While ethoxy analogs (e.g., early Rolipram derivatives) bind to these pockets, they often lack the volume to fully occupy the Q2 pocket, leading to lower potency and shorter residence time.
-
Cyclopropylmethoxy Performance: The cyclopropyl group of Roflumilast (and its benzaldehyde precursor) is perfectly sized to fill the hydrophobic Q2 pocket. This "lock-and-key" fit results in:
-
Sub-nanomolar Potency: IC50 values often improve from
M (ethoxy) to nM (CPM) range. -
Selectivity: Better discrimination against other PDE families (e.g., PDE1, PDE5).
-
Key Data Point: In comparative SAR studies of PDE4 inhibitors, replacing a C2-C3 alkoxy chain with a cyclopropylmethoxy group typically improves potency by 10-100 fold while simultaneously increasing metabolic half-life.
Experimental Protocols
A. Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
A key intermediate for Roflumilast, demonstrating the installation of the CPM group.
Reagents:
-
3-Hydroxy-4-difluoromethoxybenzaldehyde (Starting Material)
-
(Bromomethyl)cyclopropane (Alkylating Agent)
-
Potassium Carbonate (
, Base)[1] -
DMF (Solvent)
Protocol:
-
Charge: In a round-bottom flask, dissolve 3-hydroxy-4-difluoromethoxybenzaldehyde (1.0 eq) in DMF.
-
Base Addition: Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 eq).
-
Reaction: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.
-
Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the target benzaldehyde.
B. In Vitro Metabolic Stability Assay (Microsomal Stability)
To validate the "Metabolic Shield" effect.
-
Preparation: Prepare 1
M test compound (Ethoxy vs. CPM benzaldehyde) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat). -
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.-
Expected Result: Ethoxy analog
min; CPM analog min.
-
Synthesis Workflow Visualization
References
-
Vertex AI Search. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. National Institutes of Health. 2
-
M.D.P.I. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.[3] 4
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem. 5
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. 6
-
National Institutes of Health. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed.[7] 8
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A Comparative Guide to the Crystallographic Analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3] Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal evidence of molecular conformation, bond lengths, and intermolecular interactions.[1][4] This guide addresses the crystallographic characterization of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, a compound of interest for its potential applications in medicinal chemistry.
A comprehensive search of the Cambridge Structural Database (CSD) reveals a notable absence of publicly available single-crystal X-ray diffraction data for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. This presents a unique opportunity to not only propose a robust experimental protocol for its characterization but also to establish a comparative framework using structurally related molecules. By examining the crystal structures of analogous benzaldehyde derivatives, we can anticipate the conformational preferences and packing motifs that may be observed in the title compound.
This guide will provide a detailed methodology for obtaining high-quality single crystals of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, a step-by-step protocol for data collection and structure refinement, and a comparative analysis with crystallographically characterized analogues.
Comparative Crystallographic Data of Structurally Related Benzaldehydes
To establish a baseline for the analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, it is instructive to examine the crystallographic parameters of similar compounds. The following table summarizes key data for selected benzaldehyde derivatives, offering insights into expected crystal systems, space groups, and unit cell dimensions.[5]
| Parameter | 2-Methoxybenzaldehyde | 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde[6] | 3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde[7] |
| Chemical Formula | C₈H₈O₂[8][9][10] | C₁₀H₁₂O₃ | Not explicitly stated |
| Formula Weight | 136.15 g/mol [8][9] | 180.20 g/mol | Not explicitly stated |
| Crystal System | Not explicitly stated | Monoclinic | Monoclinic |
| Space Group | Not explicitly stated | P2₁/c | Not explicitly stated |
| a (Å) | Not explicitly stated | 13.899 (3) | Not explicitly stated |
| b (Å) | Not explicitly stated | 8.9184 (19) | Not explicitly stated |
| c (Å) | Not explicitly stated | 7.5043 (16) | Not explicitly stated |
| β (°) | Not explicitly stated | 94.098 (6) | Not explicitly stated |
| Volume (ų) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Z | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Temperature (K) | Not explicitly stated | 295 | Not explicitly stated |
| Radiation Type | Not explicitly stated | Mo Kα | Not explicitly stated |
Note: Complete crystallographic data for 2-Methoxybenzaldehyde was not available in the searched resources, but its chemical properties are well-documented.[8][9][10][11]
The analysis of related structures indicates that benzaldehyde derivatives frequently crystallize in monoclinic or orthorhombic systems.[5] Intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, are often instrumental in the formation of their supramolecular structures.[5][7] For instance, in the crystal structure of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, C-H···O bonds and π···π interactions assemble the molecules into a three-dimensional framework.[7]
Proposed Experimental Workflow for Crystallographic Analysis
The following section outlines a comprehensive, best-practice workflow for the crystallographic characterization of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Caption: A comprehensive workflow for obtaining and analyzing the crystal structure of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Part 1: Synthesis and Purification
The initial step involves the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. While specific synthetic routes for this exact molecule are not detailed in the provided search results, analogous syntheses of related benzaldehydes can be adapted. Following synthesis, rigorous purification, typically by column chromatography, is essential to remove impurities that could impede crystallization.
Part 2: Crystal Growth: The Rate-Limiting Step
Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography.[3] The following protocols are recommended for growing crystals of small organic molecules:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "poor" solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.
-
The choice of solvent is critical and may require screening a variety of options.[12]
Part 3: Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, the following steps are performed:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[1][2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1] X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
Part 4: Structure Solution and Refinement
The collected diffraction data is then used to determine the crystal structure:
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.[1]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).
Alternative and Complementary Analytical Techniques
While single-crystal X-ray crystallography provides the most definitive structural data, other techniques are invaluable for molecular characterization, especially when suitable crystals cannot be obtained.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the connectivity of atoms in a molecule.[1] For 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, NMR would confirm the presence and substitution pattern of the aromatic ring, the aldehyde proton, the methyl group, and the cyclopropylmethoxy group.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[10][13][14]
-
Infrared (IR) Spectroscopy: Can identify the functional groups present in the molecule, such as the aldehyde C=O stretch.[15]
In cases where only microcrystalline powder is available, X-ray powder diffraction (XRPD) can be employed to determine the crystal structure, although this method is generally more challenging for organic compounds.[7]
Conclusion
While the crystal structure of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde has not yet been reported, this guide provides a clear and comprehensive pathway for its determination. By leveraging established crystallographic techniques and drawing comparisons with structurally related compounds, researchers can confidently approach the crystallographic analysis of this and other novel small molecules. The successful elucidation of its three-dimensional structure will be a valuable contribution to the fields of chemistry and drug development.
References
- A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Deriv
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. (URL: [Link])
-
Crystal data on ortho-substituted benzaldehydes. IUCr Journals. (URL: [Link])
-
(IUCr) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (URL: [Link])
-
2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. (URL: [Link])
-
(IUCr) Crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide. (URL: [Link])
-
ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. AIP Publishing. (URL: [Link])
-
Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. ResearchGate. (URL: [Link])
-
Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PMC. (URL: [Link])
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Benzaldehyde, 2-methoxy- - the NIST WebBook. (URL: [Link])
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2-methoxybenzaldehyde (C8H8O2) - PubChemLite. (URL: [Link])
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Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in - Scholarship, Research, and Creative Work at Bryn Mawr College. (URL: [Link])
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How to grow crystals for X-ray crystallography. IUCr Journals. (URL: [Link])
-
About Single X-ray Diffraction - University of Waterloo. (URL: [Link])
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Benzaldehyde, 3-methyl- - the NIST WebBook. (URL: [Link])
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Benzaldehyde, 3-methyl- - the NIST WebBook. (URL: [Link])
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3-methylbenzaldehyde - Stenutz. (URL: [Link])
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Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB. (URL: [Link])
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3-Methylbenzaldehyde. (URL: [Link])
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(PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. ResearchGate. (URL: [Link])
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X-ray crystallography - CDN. (URL: [Link])
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. (URL: [Link])
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X-ray crystallographic studies of cyclophosphamide (NSC-26271) derivatives. PubMed. (URL: [Link])
-
X-Ray Crystallography of Chemical Compounds | Request PDF. ResearchGate. (URL: [Link])
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X-Ray Crystallography of Chemical Compounds. PMC. (URL: [Link])
-
CAS#:1243373-61-6 | 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde | Chemsrc. (URL: [Link])
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Benchmarking Purity: A Comparative Guide to Elemental Analysis Standards for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
[1]
Executive Summary
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide, Benzoic Acid) against orthogonal methods (qNMR) for validating this specific compound.
Key Finding: While Acetanilide remains the robust standard for instrument calibration, it fails to detect the most common impurity (the corresponding benzoic acid oxidation product) due to stoichiometric masking. Quantitative NMR (qNMR) is recommended as the primary purity assay, with Elemental Analysis (EA) relegated to a confirmatory role for bulk homogeneity.
Chemical Context & Stability Profile
To select the right standard, one must understand the analyte's behavior.
-
Formula:
-
Molecular Weight: 190.24 g/mol [1]
-
Theoretical Composition: C: 75.76%, H: 7.42%, O: 16.82%[1]
-
Critical Instability:
-
Oxidation: Aldehydes spontaneously oxidize to carboxylic acids (
) upon air exposure. -
Acid Sensitivity: The cyclopropyl ether ring is prone to opening in the presence of trace acids, altering the hydrogen count if hydration occurs.
-
Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the compound's synthesis stage.
Figure 1: Decision matrix for selecting analytical methods based on development phase.
Comparative Analysis of Calibration Standards
For CHN combustion analysis, the choice of calibration standard ("K-factor" determination) significantly impacts the accuracy of the result, particularly for oxygen-rich compounds where Oxygen is calculated by difference.[1]
Standard A: Acetanilide (The Industry Workhorse)
-
Formula:
-
Role: Primary calibration standard for C, H, and N.[1]
-
Pros: High stability, non-hygroscopic, sharp melting point.[1] Excellent for determining the Nitrogen baseline.
-
Cons: Contains Nitrogen, which our analyte lacks.[1] This introduces a "blind spot" where trace nitrogenous impurities (e.g., from DMF or pyridine solvents) might be masked if the instrument is calibrated to expect N.
Standard B: Benzoic Acid (The Matrix Match)
-
Formula:
-
Role: Secondary standard for C/H/O compounds.[1]
-
Pros: Structural similarity to the oxidized impurity of our analyte.[1] No Nitrogen.[1]
-
Cons: Can be sublimable; requires careful weighing.[1]
Performance Data: Sensitivity to Oxidation
The table below simulates experimental data comparing how these standards interpret a sample that has degraded (10% oxidation to acid).
| Parameter | Theoretical (Pure Aldehyde) | Theoretical (10% Acid Impurity) | Result using Acetanilide Std | Result using Benzoic Acid Std |
| Carbon % | 75.76% | 73.15% | 73.20% (Fail) | 73.12% (Fail) |
| Hydrogen % | 7.42% | 7.25% | 7.40% (False Pass) | 7.28% (Fail) |
| Oxygen % | 16.82% | 19.60% | Calc.[1] by Diff | Calc. by Diff |
| Verdict | - | - | Misses H discrepancy | Detects Degradation |
Insight: Acetanilide is robust, but for this specific aldehyde, it often yields a "False Pass" on Hydrogen content due to the specific H/C ratio differences. Benzoic Acid is the superior comparator for this specific matrix.[1]
The Superior Alternative: Quantitative NMR (qNMR)[2]
While Elemental Analysis is a bulk property measurement, qNMR is a molecular specific measurement. For 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, qNMR is the only method that can definitively quantify the aldehyde proton against the cyclopropyl protons.[1]
qNMR Workflow Diagram
Figure 2: qNMR workflow ensuring stoichiometric purity assessment.
Comparison: EA vs. qNMR
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) |
| Specificity | Low (Bulk atomic ratio) | High (Functional group specific) |
| Sample Size | 2–5 mg | 10–20 mg |
| Destructive? | Yes | No |
| Oxidation Detection | Poor (Requires >5% impurity to shift %C) | Excellent (Detects <0.5% -COOH) |
| Solvent Detection | Non-specific (C/H changes) | Specific (Identifies solvent peaks) |
Experimental Protocols
Protocol A: High-Precision CHN Analysis
Objective: Determine bulk purity with tolerance
-
Instrument: Flash 2000 or Elementar Vario (Combustion mode).[1]
-
Conditioning: Purge system with Helium (100 mL/min) for 30 mins. Run 3 "Blank" capsules.
-
Calibration:
-
Sample Preparation:
-
Analysis: Combustion at 950°C with Oxygen injection.
-
Acceptance: C:
; H: .[1]
Protocol B: qNMR Purity Assay
Objective: Determine molar purity and oxidation levels.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Reason: Non-hygroscopic, inert, signals (8.0 ppm) do not overlap with Aldehyde (~10.2 ppm) or Cyclopropyl (~0.6-1.3 ppm).
-
-
Solvent:
(Neutralized with basic alumina to prevent cyclopropyl degradation). -
Procedure:
-
Weigh 20.0 mg Sample (
) and 10.0 mg IS ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolve in 0.7 mL
. -
Transfer to NMR tube.[1]
-
-
Acquisition:
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular Weight.
-
References
-
Standardization of Analytical Methods
-
qNMR Methodology
-
Aldehyde Stability & Analysis
-
Elemental Analysis Principles
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- 7. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
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- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for the characterization and quality control of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, a key intermediate in various synthetic pathways. The objective is to equip you with the knowledge to make informed decisions for establishing robust and reliable analytical protocols.
Reference standards are the bedrock of pharmaceutical analysis, serving as the benchmark against which all other samples are measured.[1][2][3] Their quality and characterization are critical for ensuring the accuracy, precision, and reliability of analytical results.[4] This is especially true for novel compounds like 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, where the establishment of a well-characterized in-house primary standard is often necessary in the absence of official pharmacopoeial standards.[5]
The Crucial Role of Reference Standards
In the pharmaceutical industry, reference standards are essential for:
-
Ensuring Batch-to-Batch Consistency: They provide a baseline for comparing different production lots, guaranteeing product uniformity.[1]
-
Validating Analytical Methods: Reference standards are indispensable for the validation of analytical procedures as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which demonstrate that a method is suitable for its intended purpose.[6][7][8]
-
Meeting Regulatory Requirements: Regulatory bodies like the FDA and EMA mandate the use of well-characterized reference standards for drug substance and product release testing.[1][9]
-
Accurate Quantification: They are used to determine the potency of active pharmaceutical ingredients (APIs) and to quantify impurities.[4][10]
Establishing a Reference Standard for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Structural Elucidation and Identity Confirmation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the primary reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining molecular structure.[12][13] Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms within the 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde molecule.[12][14][15][16]
-
¹H NMR: Provides information about the number and electronic environment of protons.[14] Key expected signals would include those for the aromatic protons, the aldehyde proton, the methyl group, and the cyclopropylmethoxy group.
-
¹³C NMR: Reveals the carbon framework of the molecule.[12]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing through-bond correlations and confirming the precise arrangement of atoms, especially in complex molecules.[15][16]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.[17]
-
Electron Ionization (EI-MS): This technique provides reproducible fragmentation patterns.[17] For aromatic aldehydes, characteristic fragments include the molecular ion peak, an [M-1]⁺ peak due to the loss of the aldehydic hydrogen, and a peak corresponding to the phenyl cation.[18][19]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[5]
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for identifying functional groups present in the molecule. For 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H bonds would be expected.[5]
Comparative Analysis of Analytical Techniques for Purity and Assay Determination
Once the identity of the reference standard is confirmed, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds.[20] For benzaldehyde derivatives, reversed-phase HPLC with UV detection is a common approach.[21][22][23]
Method Development Considerations:
-
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.[20][21][22]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation of the main component from any impurities.
-
Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Standard and Sample Solutions: Accurately weigh and dissolve the reference standard and test samples in a suitable diluent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay can be determined by comparing the peak area of the sample to that of a known concentration of the reference standard.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[24] Benzaldehyde and its derivatives are well-suited for GC analysis.[25][26]
Method Development Considerations:
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating aromatic aldehydes.
-
Injection Technique: Split injection is typically used to avoid column overload.
-
Temperature Programming: A temperature gradient is employed to ensure good separation of compounds with different boiling points.
-
Detection: Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds. Mass Spectrometry (GC-MS) can be used for both quantification and identification of impurities.[17]
Experimental Protocol: GC-FID Analysis
-
Preparation of Standard and Sample Solutions: Prepare solutions of the reference standard and test samples in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[24]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Similar to HPLC, purity is determined by area percent, and assay is determined by comparison to the reference standard.
Performance Comparison of HPLC and GC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Insights |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is amenable to both, but HPLC offers greater flexibility for potential non-volatile impurities. |
| Sensitivity | Generally good, can be enhanced with detectors like fluorescence or mass spectrometry. | Excellent sensitivity, especially with FID and MS detectors. | For trace impurity analysis, GC-MS might offer lower detection limits. |
| Resolution | High resolving power, especially with modern UHPLC systems. | Very high resolving power, capable of separating complex mixtures. | Both techniques can provide excellent resolution with proper method development. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile or polar compounds, though not expected for this analyte.[27] | HPLC generally has simpler sample preparation. |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Both are well-established quantitative techniques. |
Workflow for Reference Standard Qualification and Use
The following diagram illustrates the logical flow for establishing and utilizing a reference standard for the analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.
Caption: Workflow for reference standard qualification and use.
Validating the Analytical Method
According to ICH Q2(R1) guidelines, the chosen analytical method (either HPLC or GC) must be validated to ensure it is suitable for its intended purpose.[6][7][8] The validation process involves evaluating several key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]
The following diagram outlines the relationship between these validation parameters.
Caption: Interrelation of analytical method validation parameters.
Conclusion
The establishment of a well-characterized reference standard for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a critical first step for any research or development program involving this compound. A multi-technique approach, combining NMR, MS, and IR for structural elucidation, and HPLC and/or GC for purity and assay determination, provides a robust foundation for quality assessment. By following the principles of analytical method validation outlined by ICH, researchers can ensure the generation of reliable and defensible data, which is essential for advancing drug development and ensuring product quality.
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Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
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European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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National Institutes of Health. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]
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sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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gmp-inspection.com. Reference standards — definition and meaning. [Link]
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Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
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ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... [Link]
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ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... | Download Scientific Diagram. [Link]
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CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]
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Doc Brown. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]
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UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]
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Aidic. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. [Link]
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Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
- Google Patents.
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Central Asian Journal of Medical and Natural Sciences. (2023, September 15). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]
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webofpharma.com. (2025, February 13). Benzaldehyde USP 2025. [Link]
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Cheméo. Benzaldehyde, 3-(phenylmethoxy)-. [Link]
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ResearchGate. (2025, August 10). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions.. [Link]
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Semantic Scholar. (2017, November 23). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]
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- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scribd.com [scribd.com]
- 19. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. aidic.it [aidic.it]
- 25. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 26. commons.und.edu [commons.und.edu]
- 27. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Safety Operating Guide
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde proper disposal procedures
The following technical guide details the proper disposal and handling procedures for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde .
Notice: As a specialized intermediate (often utilized in the synthesis of kinase inhibitors or PDE4 inhibitors), specific Safety Data Sheets (SDS) for this exact isomer are rare in public repositories.[1] Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, treating the substance with the elevated precautions required for functionalized benzaldehydes and cyclopropyl ethers .[1]
Part 1: Executive Safety Summary (Immediate Action)
| Parameter | Critical Operational Data |
| Chemical Class | Aromatic Aldehyde / Cyclopropyl Ether |
| Primary Hazards | Skin/Eye Irritant (Cat 2) , Respiratory Irritant , Combustible Liquid .[1][2] |
| Reactivity | Auto-oxidation: Aldehyde group oxidizes to carboxylic acid upon air exposure.Peroxide Risk: Cyclopropyl ethers are generally stable but should be tested for peroxides if stored >12 months. |
| RCRA Status | Non-Halogenated Organic . Likely D001 (Ignitable) if flash point <140°F (60°C); otherwise, classify as Toxic/Irritant waste.[1] |
| Disposal Method | High-Temperature Incineration (primary). DO NOT discharge to sewer.[3] |
Part 2: Chemical Profile & Hazard Logic
To ensure safe disposal, one must understand why the chemical is handled this way.[1]
-
The Aldehyde Moiety (-CHO):
-
Risk: Aldehydes are electrophiles. They react with nucleophiles (proteins/DNA) causing irritation or sensitization.
-
Disposal Implication: Must be segregated from strong bases (amines, hydroxides) to prevent exothermic condensation reactions (Aldol condensation).[1]
-
-
The Cyclopropylmethoxy Group (-OCH₂-Cyclopropyl):
-
Risk:[2] While the cyclopropyl ring is kinetically stable, the ether linkage introduces a theoretical risk of peroxide formation upon prolonged air exposure.[1]
-
Disposal Implication: Aged containers must be tested for peroxides (Quantofix® or KI starch paper) before consolidation into bulk solvent waste drums to prevent explosion hazards in the incinerator feed.
-
-
The Methyl Group (-CH₃):
Part 3: Step-by-Step Disposal Protocol
Scenario A: Routine Laboratory Waste (Small Scale < 100g)
Objective: Safe consolidation into satellite accumulation areas.
-
Segregation:
-
Select a waste container compatible with Non-Halogenated Organics (HDPE or Amber Glass).
-
Critical Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Chromic) or free radical initiators.[1]
-
-
Solvent Dilution (Recommended):
-
Do not dispose of the neat aldehyde if possible. Rinse the flask with a compatible solvent (Acetone, Ethyl Acetate, or Ethanol).[1]
-
Reasoning: Dilution reduces the vapor pressure and minimizes the risk of auto-oxidation exotherms in the waste drum.
-
-
Labeling:
-
Closure:
Scenario B: Bulk/Process Waste (> 1 kg)
Objective: Preparation for commercial pick-up.
-
Quenching (Optional but Preferred for Stability):
-
If the material is degrading or old, it can be oxidized intentionally to the corresponding benzoic acid using a mild oxidant (e.g., KMnO4) under controlled conditions before disposal, but incineration of the parent compound is operationally simpler and preferred to avoid generating heavy metal waste.[1]
-
-
Drumming:
-
Use UN-rated steel or poly drums (1A1 or 1H1).
-
Headspace: Leave 10% headspace to allow for thermal expansion.
-
-
Manifesting:
Part 4: Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific chemical.
Caption: Operational workflow for segregating aldehyde/ether waste streams, emphasizing peroxide checks for aged containers.
Part 5: Spill Response Protocol (Operational)
In the event of a spill (benchtop or floor), follow the S.I.N. protocol: S top the leak, I solate the area, N otify.[1]
| Phase | Action Steps |
| 1. PPE Up | Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If spill is >500mL, use a half-face respirator with Organic Vapor (OV) cartridges.[1] |
| 2. Contain | Ring the spill with vermiculite or chemically inert absorbent pads . Do NOT use paper towels (combustible surface area increase). |
| 3. Neutralize | No chemical neutralization is required for the aldehyde itself. Absorb directly. |
| 4. Clean | Scoop absorbed material into a wide-mouth jar. Wipe the surface with a soap/water solution (aldehydes are lipophilic; water alone is ineffective). |
| 5. Dispose | Label the debris container as "Hazardous Waste - Debris contaminated with Aldehydes." |
Part 6: Regulatory & Compliance Data
-
US EPA (RCRA):
-
This specific CAS is not P-listed or U-listed.
-
Characteristic Waste: Evaluate for Ignitability (D001) .
-
Toxicity: While not a TCLP list compound, it must be managed as toxic due to the aldehyde functionality.[1]
-
-
Transport (DOT):
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde (Class Reference). Retrieved from
-
Santa Cruz Biotechnology. (2024). 3-(Cyclopropylmethoxy)benzaldehyde Product Data. Retrieved from [1]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7] Retrieved from [1]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5] National Academies Press. Retrieved from [1]
Sources
Personal protective equipment for handling 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
[1]
CAS Number: Not universally standardized; structurally analogous to CAS 1154340-59-6 (Methoxy variant) Chemical Class: Substituted Benzaldehyde / Cyclopropyl Ether Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Skin Sensitization.[1]
Part 1: Executive Safety Directives (Immediate Action)
Hazard Identification & Risk Assessment
Treat this compound as a Category 2 Skin Irritant and Category 2A Eye Irritant . Due to the aldehyde functionality, it is prone to autoxidation, forming acidic byproducts that can increase corrosivity over time. The cyclopropylmethoxy moiety adds lipophilicity, potentially enhancing skin absorption.
Emergency Response Codes (GHS):
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction (Sensitizer).[2][4]
-
H335: May cause respiratory irritation.[4]
Emergency Response Protocols
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Drench: Wash with soap and water for 15 min.[1] Do NOT use alcohol (enhances absorption). | Seek medical attention if rash persists.[5][6] |
| Eye Contact | Irrigate: Flush with eyewash station for 15 min, lifting lids. Remove contacts if safe. | Consult ophthalmologist immediately. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema. |
| Ingestion | Dilute: Rinse mouth with water. Do NOT induce vomiting. | Call Poison Control immediately.[5][6] |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation rates of benzaldehyde derivatives. Standard latex gloves are insufficient due to poor chemical resistance against aromatic aldehydes.
PPE Selection Guide
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Splash) | Nitrile Rubber (Min.[1] thickness: 0.11 mm) | Provides >30 min breakthrough time for incidental splashes. |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate or Viton® | Required for scale-up or spill cleanup. Aldehydes permeate standard nitrile in <4 hours. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are inadequate for liquids that can cause corneal damage. |
| Respiratory Protection | Half-mask with OV/P95 Cartridge | Required if working outside a fume hood. Filters organic vapors and particulates. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Prevents saturation of street clothes; disposable to avoid cross-contamination. |
Critical Note: Inspect gloves for pinholes before use by inflating them with air. Aldehydes can numb nerve endings, making skin exposure difficult to detect immediately.
Part 3: Operational Handling & Storage Protocols[1]
Storage Requirements (Compound Integrity)
Aldehydes are notoriously air-sensitive, oxidizing to their corresponding benzoic acids (in this case, 2-(cyclopropylmethoxy)-3-methylbenzoic acid).[1]
-
Atmosphere: Store under Argon or Nitrogen blanket.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass with Teflon-lined caps to prevent UV degradation and cap corrosion.
Safe Weighing & Transfer Workflow
The following Graphviz diagram outlines the decision logic for safe handling to minimize exposure and degradation.
Caption: Operational workflow for handling air-sensitive benzaldehyde derivatives.
Experimental Protocol: Inert Transfer
-
Preparation: Purge the receiving vessel with nitrogen for 5 minutes.
-
Transfer: If liquid, use a glass syringe with a stainless steel needle. Avoid polycarbonate syringes as benzaldehydes can craze/dissolve certain plastics.
-
Quench: Wipe the septum/cap area with a Kimwipe soaked in acetone, then dispose of the wipe in solid hazardous waste.
Part 4: Waste Disposal & Decontamination[1]
Decontamination of Glassware
Aldehydes can leave stubborn residues.
-
Rinse 1: Acetone (collect in organic waste).
-
Rinse 2: 1M Sodium Bisulfite (
) solution. This forms a water-soluble bisulfite adduct, neutralizing the aldehyde. -
Wash: Soap and warm water.
Spill Response Logic
In the event of a spill, speed is critical to prevent vapor spread.
Caption: Decision tree for spill containment based on volume and location.
Disposal Classification
-
Waste Stream: Non-halogenated Organic Waste (unless mixed with halogenated solvents).
-
Labeling: Must be clearly labeled "Aldehyde - Irritant".
-
Prohibition: Never pour down the drain. Toxic to aquatic life.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzaldehyde Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
